Cadinane-type sesquiterpenoids represent a prominent class of natural products characterized by a distinctive 4-isopropyl-1,6-dimethyldecahydronaphthalene skeleton [1]. These compounds are widely distributed in nature, occurring in various plants, marine organisms, and fungi. They have attracted significant scientific interest due to their structural diversity and broad spectrum of biological activities, making them promising candidates for pharmaceutical development, agrochemical applications, and scientific research tools. The cadinane backbone serves as a foundation for numerous derivatives and isomers, including cadinenes, muurolenes, amorphenes, and bulgarenes, classified according to the position of double bonds and stereochemical features [1].
These secondary metabolites are particularly abundant in essential oil-producing plants, marine sponges, soft corals, and various fungal species. Recent investigations have identified novel cadinane derivatives with complex structural features, including dimeric diastereomers with unique polycyclic systems and chiral derivatives that require sophisticated separation and analysis techniques [2] [3]. The continuous discovery of new cadinane sesquiterpenoids from diverse natural sources underscores their ecological significance and potential for drug discovery programs targeting various human diseases.
Cadinane sesquiterpenoids share a common carbon framework based on the cadalane skeleton (C15H28), but exhibit considerable structural diversity through variations in:
The table below summarizes key structural characteristics of selected cadinane-type sesquiterpenoids:
Table 1: Structural Characteristics of Representative Cadinane-Type Sesquiterpenoids
| Compound Name | Natural Source | Molecular Formula | Structural Features | Reference |
|---|---|---|---|---|
| Ximaocavernosin Q | Acanthella cavernosa (sponge) | Not specified | Aromatic ring, racemic mixture separable by chiral HPLC | [2] |
| Hibisceusones A-C | Hibiscus tiliaceus (infected stems) | Not specified | Dimeric diastereomers, 1,4-dioxane ring fused to cadinane skeletons | [3] |
| Mansonone I | Santalum album (sandalwood) | Not specified | Aromatic cadinane, quinone structure | [4] |
| 12-hydroxy-α-cadinol | Daedaleopsis tricolor (fungus) | Not specified | Hydroxylated cadinane derivative | [5] |
| Adenophorone | Eupatorium adenophorum | Not specified | New cadinane configuration established by ECD calculations | [6] |
| Endoperoxide cadinane | Sinularia sp. (soft coral) | Not specified | Endoperoxide functional group | [7] |
Recent research has revealed increasingly complex cadinane derivatives with novel structural arrangements:
Dimeric Diastereomers: Hibisceusones A-C from Hibiscus tiliaceus represent the first reported natural products containing a 1,4-dioxane ring linearly fused to different cadinane-type polycyclic skeletons. These dimers exhibit diastereomerism, requiring sophisticated techniques including X-ray diffraction for absolute configuration determination [3].
Chiral Derivatives: Compounds such as ximaocavernosin Q from Acanthella cavernosa are often isolated as racemic mixtures, necessitating separation using chiral-phase HPLC. The absolute configuration of these optically pure enantiomers is determined through advanced spectroscopic methods including time-dependent density functional theory/electronic circular dichroism (TDDFT-ECD) calculations [2].
Functionalized Derivatives: Cadinane sesquiterpenoids bearing endoperoxide and hydroperoxide functional groups have been isolated from soft corals, exhibiting significant biological activities [7].
Cadinane-type sesquiterpenoids demonstrate a remarkable range of biological activities, making them attractive targets for pharmaceutical development. The table below summarizes key bioactivities and potential therapeutic applications:
Table 2: Bioactivities and Therapeutic Potential of Cadinane-Type Sesquiterpenoids
| Bioactivity | Model System | Key Compounds | Potency/IC50 | Mechanistic Insights | Reference |
|---|---|---|---|---|---|
| Anti-inflammatory | LPS-induced RAW 264.7 macrophages | Endoperoxide cadinanes | Significant inhibition at tested concentrations | Inhibition of TNF-α and CCL2 release | [7] |
| Cytotoxic | Triple-negative breast cancer cells (MDA-MB-231) | Hibisceusone B | Significantly high activity | Apoptosis induction via PI3Kα pathway inhibition | [3] |
| Wnt signal inhibition | TCF/β-catenin transcriptional (TOP) activity | Mansonone I | 1.2 μM | Inhibition of Wnt signaling pathway | [4] |
| Antifungal | Wood-decay fungi (Lenzites betulina, Trametes versicolor, Laetiporus sulphureus) | α-Cadinol | 0.10 mM (total mean IC50) | Correlation with log P; role of unsaturated bonds and oxygen-containing groups | [8] |
| Antibacterial | Bacterial pathogens | Endoperoxide and hydroperoxide cadinanes | Active at tested concentrations | Not fully elucidated | [7] |
| Chemosensitizing | Multidrug-resistant uterine sarcoma cells (MES-SA/MX2) | Cadinanes from Heterotheca inuloides | Enhanced cytotoxicity of doxorubicin and mitoxantrone | Interaction with ABC transporters; potential P-glycoprotein modulation | [9] |
Cadinane-type sesquiterpenoids exhibit potent anti-inflammatory effects through multiple mechanisms. Compounds isolated from the soft coral Sinularia sp. demonstrated significant anti-inflammatory effects on LPS/IFN-γ-stimulated RAW 264.7 macrophage cells [7]. The inflammatory process involves complex signaling pathways that can be modulated by cadinane derivatives:
Cadinane anti-inflammatory mechanism: Inhibition of pro-inflammatory mediator release in macrophages
Research on cadinane derivatives from Heterotheca inuloides further confirmed their anti-inflammatory potential using the TPA-induced mouse ear edema model, demonstrating their efficacy in vivo [9].
Cadinane sesquiterpenoids show promising anticancer activities through diverse mechanisms. Hibisceusone B demonstrated a significantly high anti-triple-negative breast cancer effect, with potency 3-4 fold higher than its diastereomers hibisceusones A and C [3]. The anticancer mechanism involves induction of apoptosis through inhibition of the PI3Kα pathway, a critical signaling cascade in cancer cell survival and proliferation:
Cadinane-induced apoptosis in cancer cells via PI3Kα pathway inhibition
Certain cadinane derivatives also exhibit chemosensitizing properties, potentiating the cytotoxicity of conventional chemotherapeutic agents like doxorubicin and mitoxantrone in multidrug-resistant cancer cells. This activity is potentially mediated through interactions with ABC transporters, possibly inhibiting P-glycoprotein drug efflux mechanisms [9].
Structure-activity relationship (SAR) studies reveal critical structural features influencing cadinane bioactivity:
The complex nature of cadinane-type sesquiterpenoids requires sophisticated isolation and purification strategies:
The general workflow for cadinane sesquiterpenoid research involves multiple steps from extraction to biological evaluation:
General workflow for cadinane sesquiterpenoid research from isolation to bioactivity assessment
Advanced spectroscopic and computational methods are essential for determining the structures of cadinane derivatives:
Standardized bioassays provide quantitative assessment of cadinane sesquiterpenoid activities:
Anti-inflammatory Assays:
Cytotoxicity Assays:
Antifungal Assays:
Enzyme Inhibition Assays:
Antibacterial Assays:
Cadinane sesquiterpenoids originate from the mevalonate pathway, with farnesyl diphosphate (FPP) serving as the central precursor. Cyclization and subsequent modifications yield diverse cadinane skeletons:
Research on Acanthella cavernosa has proposed plausible biosynthetic pathways for cadinane sesquiterpenoids and their internal correlations, though full enzymatic characterization remains incomplete [2].
Cadinane-type sesquiterpenoids have been isolated from diverse biological sources:
Cadinane-type sesquiterpenoids represent a promising class of natural products with demonstrated potential for therapeutic development. Their structural complexity, diverse biological activities, and multiple mechanisms of action position them as valuable candidates for drug discovery programs. Future research should focus on:
The primary natural source of this compound identified in recent research is the green macroalga Dasycladus vermicularis from the Adriatic Sea. The table below summarizes the key findings from the study:
| Aspect | Detail |
|---|---|
| Organism | Green macroalga Dasycladus vermicularis (Scopoli) Krasser 1898 [1] |
| Location | Adriatic Sea (Croatia), inhabiting rocky substrates of Mediterranean littoral zones [1] |
| Identified Form | Sesquiterpene alcohol [1] |
| Detection Method | Gas Chromatography–Mass Spectrometry (GC-MS) [1] |
| Sample State | Identified in fresh algal samples; abundance decreased significantly in air-dried samples [1] |
| Extraction Technique | Hydrodistillation (HD) [1] |
The identification of this compound in Dasycladus vermicularis involved a detailed experimental workflow for analyzing volatile organic compounds (VOCs), which is outlined below.
Experimental workflow for this compound analysis.
This compound was investigated as part of a broader chemical profiling of Dasycladus vermicularis. The research highlights several key points for scientific and industrial consideration:
To advance the understanding and application of this compound, the following research avenues are suggested:
The following core principles are highly relevant to understanding the stereochemistry of a molecule like cubenol. This table summarizes the key types of stereoisomers [1] [2].
| Type of Stereoisomer | Key Characteristic | Example / Note |
|---|---|---|
| Enantiomers | Non-superimposable mirror images [1] [2]. | Rotate plane-polarized light equally but in opposite directions; identical physical properties except for interaction with other chiral entities [1] [2]. |
| Diastereomers | Stereoisomers that are not mirror images [1] [2]. | Have different physical properties (e.g., boiling point, solubility) and can be separated by chromatographic methods [2]. |
| Cis–Trans / E–Z Isomers | Differ in spatial arrangement around a double bond or ring; restricted rotation [1]. | Cis (Z): higher priority groups on same side. Trans (E): higher priority groups on opposite sides [1]. |
| Conformers | Differ by rotation around single bonds; typically interconvert rapidly at room temperature [1]. | Usually not isolable [1]. |
| Atropisomers | Stereoisomers from hindered rotation around a single bond; steric strain barrier allows isolation [1]. | Can be isolable if the energy barrier to rotation is high enough [1]. |
| Meso Compounds | Molecules with stereogenic centers that also possess an internal plane of symmetry; achiral overall [2]. | Optically inactive despite having stereocenters [2]. |
For a complex natural product like this compound, which likely exists as multiple stereoisomers, the following chromatographic techniques are critical for separation and analysis [3] [4].
| Technique | Separation Principle | Common Application in Natural Product Analysis |
|---|---|---|
| Gas Chromatography (GC) | Separates volatile compounds based on partitioning between a gaseous mobile phase and a liquid stationary phase. | Primary method for analyzing essential oil components like sesquiterpenes (e.g., this compound); often coupled with Mass Spectrometry (GC-MS) for identification [3]. |
| Chiral Chromatography | Uses a chiral stationary phase to directly separate enantiomers based on diastereomeric complex formation. | Essential for resolving and quantifying individual enantiomers of a compound, which is crucial for authentication and biological activity assessment [3]. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size and hydrodynamic volume. | More commonly used for larger polymers, proteins, and nucleic acids rather than small molecules like this compound [4]. |
| Affinity Chromatography | Utilizes highly specific biological interactions (e.g., antibody-antigen). | Used primarily for separating biomacromolecules (e.g., proteins) and is not typically applied to small terpenes [4]. |
The workflow for characterizing a compound like this compound typically involves extraction, chromatographic separation, and structural elucidation. The diagram below outlines this general experimental workflow.
General workflow for this compound analysis from plant material to authentication.
To obtain the specific data you need, I suggest these approaches:
This compound is a sesquiterpenoid, a class of natural compounds built from three isoprene units (C15) and characterized by the presence of a hydroxyl (-OH) group [1] [2]. The following table summarizes its core chemical identity.
| Property | Description |
|---|---|
| IUPAC Name | 4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol [1] |
| Molecular Formula | C15H26O [1] |
| Molecular Weight | 222.37 g/mol [1] |
| CAS No. | 21284-22-0 [1] |
| Chemical Class | Sesquiterpenoid (cadinan-type sesquiterpene alcohol) [1] [2] |
This compound is a natural product found in various plants and microorganisms. The general biosynthetic framework for sesquiterpenoids like this compound is well-established, though the specific steps to form the this compound skeleton are an area of ongoing research.
The logical flow from primary metabolism to this compound can be summarized as follows, though please note this illustrates the general sesquiterpenoid framework rather than a fully characterized pathway for this compound specifically:
The identification and quantification of this compound in complex biological mixtures, such as essential oils, rely on chromatographic and spectroscopic techniques [1].
This compound contributes to the biological activities of the essential oils in which it is found, though many studies report on the whole oil rather than the isolated compound [1].
| Activity | Context / Model | Key Findings |
|---|---|---|
| Antimicrobial | Artemisia spinosa essential oil (31.02% this compound) tested against various bacteria [1] | Showed highest activity against Gram-positive bacteria (MICs: 7.81-15.62 mg/mL) and bactericidal effects across all tested strains [1]. |
| Acaricidal | (-)-cubenol [1] | Identified as having properties that control mites and ticks, suggesting agricultural and potential medical applications [1]. |
Given that the specific biosynthetic pathway of this compound is not fully mapped, here are some contemporary experimental strategies that can be applied to elucidate it:
Both Cubenol and 1-epi-Cubenol share the same molecular formula and mass, as they are stereoisomers.
| Property | Description |
|---|---|
| Common Name | This compound / 1-epi-Cubenol [1] |
| IUPAC Name | [1S-(1α,4β,4aβ,8aα)]-1-Isopropyl-4,7-dimethyl-1,3,4,5,6,8a-hexahydro-4a(2H)-naphthalenol [2] [3] |
| Chemical Formula | C₁₅H₂₆O [4] [1] [2] |
| Molecular Weight | 222.3663 g/mol [2] [3] [5] |
| CAS Registry Number | 21284-22-0 [2] [3] |
The following table summarizes experimental data that can be used to characterize and distinguish these compounds.
| Analytical Method | Experimental Data |
|---|
| Mass Spectrometry (MS) | This compound: Characteristic fragments at m/z = 204, 179, 161, 119, 105 [2]. Deuterated 1-epi-Cubenol ([²H₂₆]-1-epi-Cubenol): Molecular ion shifts to m/z = 248. Key fragment ions shift to m/z = 228, 197, 178, 130, 114 [1]. | | Gas Chromatography (GC) | Retention Index (non-polar column): 1642 (on DB-5 at 25°C) [5]. Deuterated vs. Non-deuterated: Fully deuterated [²H₂₆]-1-epi-Cubenol elutes almost 1 minute earlier than its non-deuterated counterpart due to a weaker interaction with the stationary phase [1]. |
Although the exact spatial configuration difference is not detailed in the search results, the context provides important scientific insights.
The Meaning of "epi-": The prefix "1-epi-cubenol" indicates that this isomer differs from this compound in its three-dimensional configuration at the first carbon atom in the molecule [1]. This small change does not alter the molecular formula but can significantly impact how the molecule interacts with biological systems.
Key Experimental Workflow: A primary source for 1-epi-Cubenol involves its production as a fully deuterated compound by the bacterium Streptomyces griseus. The diagram below outlines this process.
Experimental workflow for producing deuterated 1-epi-Cubenol via fermentation [1].
The current search results lack a direct, atomic-level structural comparison. To perform an in-depth analysis, I suggest you:
The actinomycete Streptomyces griseus can produce the sesquiterpene 1-epi-cubenol. The methodology below describes how to obtain a fully deuterated version of this compound [1].
Experimental Protocol for Deuterated [²H₂₆]-1-epi-Cubenol [1]:
The experimental workflow for this protocol can be visualized as follows:
While not found in the searched literature on hops, this compound is a known constituent in the essential oils of various other plants. The table below summarizes some species where it has been identified [2].
| Plant Species | Common Name | Context of Identification |
|---|---|---|
| Anthemis maritima | Sea Chamomile | Component of hydrodistilled essential oils from flowers [2]. |
| Psidium guajava | Guava | A chemical constituent from the ethyl acetate extract of leaves [2]. |
| Cistus ladaniferus | Rockrose | A medicinal plant from the Mediterranean area [2]. |
| Begonia species | Begonia | Found among approximately 1500 species [2]. |
| Aframomum melegueta | Grains of Paradise | A terpenoid constituent studied via hydrodistillation [2]. |
Given that this compound was not mentioned in the available research on hops, you may need to:
This compound (C₁₅H₂₆O) is a sesquiterpene alcohol of significant interest in natural product research and drug development due to its diverse biological activities. This oxygenated sesquiterpene with a molecular weight of 222.3663 g/mol is characterized by its complex bicyclic structure and three stereocenters, presenting both challenges and opportunities in its extraction and isolation from natural sources. This compound is classified under the cadinane-type sesquiterpenoids and is known by several systematic names including 1-Isopropyl-4,7-dimethyl-1,3,4,5,6,8a-hexahydro-4a(2H)-naphthalenol and 10βH-Cadin-4-en-1-ol [1]. The compound exists in multiple stereoisomeric forms, with 1-epi-cubenol being one of the notable variants often co-occurring in natural extracts.
The interest in this compound extraction stems from its widespread occurrence in various medicinal plants and microbial sources, including actinomycetes such as Streptomyces griseus [2]. As a secondary metabolite, this compound is not directly involved in the essential growth and development of organisms but plays crucial ecological roles in defense mechanisms and inter-species communication. From a pharmaceutical perspective, sesquiterpene alcohols like this compound have demonstrated a range of bioactive properties including antimicrobial, anti-inflammatory, and potential anticancer activities, making them valuable targets for natural product isolation programs. The extraction of this compound requires careful consideration of its chemical properties, particularly its moderate polarity due to the presence of a hydroxyl group, which influences solvent selection and extraction optimization.
This compound possesses a complex molecular architecture characterized by a cadinane skeleton with three chiral centers that impart specific stereochemical properties. The presence of the hydroxyl functional group at the C-1 position significantly influences its solubility characteristics, making it moderately polar and thus soluble in both polar protic solvents like ethanol and methanol and less polar solvents such as ethyl acetate and dichloromethane. The compound's stereospecific biosynthesis in natural sources means that extraction methods must be designed to preserve the native configuration to maintain biological activity, as stereoisomers can exhibit different pharmacological profiles.
The thermal stability of this compound is a crucial consideration in extraction method selection, as excessive heat can lead to dehydration or rearrangement reactions common to terpenoid compounds. This compound exhibits relatively high boiling points typical of sesquiterpenoids, which influences its behavior in distillation-based extraction methods. Its retention indices on non-polar GC stationary phases range between approximately 1600-1670 Kovats RI units, providing a key identification parameter in analytical methods [1] [3]. The table below summarizes key chemical properties essential for extraction protocol design:
Table 1: Key Chemical and Physical Properties of this compound
| Property | Specification | Analytical Method |
|---|---|---|
| Molecular Formula | C₁₅H₂₆O | High-Resolution Mass Spectrometry |
| Molecular Weight | 222.3663 g/mol | Mass Spectrometry |
| CAS Registry Number | 21284-22-0 | - |
| Retention Index (DB-5 column) | 1642-1644 | Gas Chromatography |
| Stereocenters | 3 | Chiral Chromatography/NMR |
| Functional Groups | Secondary alcohol | IR Spectroscopy/NMR |
This compound is widely distributed in the plant kingdom, particularly in aromatic species known for producing essential oils rich in sesquiterpenoids. It has been identified in various medicinal plants and herbs where it contributes to the characteristic aroma profiles and biological activities. Beyond plant sources, this compound is also produced by certain microorganisms, notably actinomycetes such as Streptomyces griseus, which has been shown to produce 1-epi-cubenol as part of its secondary metabolome [2]. This microbial production offers an alternative source for this compound isolation, especially through fermentation approaches that can be optimized for yield.
The biosynthesis of this compound in biological systems occurs via the mevalonate pathway or methylerythritol phosphate pathway that generates the fundamental isoprene units (isopentenyl pyrophosphate and dimethylallyl pyrophosphate). These C5 precursors are subsequently assembled into the C15 farnesyl pyrophosphate, which undergoes enzymatic cyclization by terpene cyclases to form the cadinane skeleton, followed by oxidative modification to introduce the hydroxyl group. Understanding this biosynthetic pathway is valuable for developing biotechnological approaches to this compound production, including metabolic engineering and fermentation optimization strategies that can enhance yields before extraction.
Traditional extraction methods for this compound and other terpenoid compounds typically involve solid-liquid extraction techniques that have been optimized over decades of natural product isolation. These methods leverage the fundamental principle of using selective solvents to dissolve target compounds while leaving unwanted matrix components behind. The choice of solvent is critical and depends on the polarity matching between the solvent and this compound, with intermediate polarity solvents generally providing the best extraction efficiency. Among traditional methods, maceration represents one of the simplest approaches, where dried plant material is immersed in solvent for extended periods with occasional agitation to facilitate compound diffusion [4] [5].
Soxhlet extraction offers a more efficient continuous extraction approach, where solvent is repeatedly recycled through the plant material via distillation and condensation cycles, providing fresh solvent contact and improving extraction yield [5]. While effective, this method involves prolonged heating that may risk degradation of thermolabile compounds like this compound. Steam distillation represents another traditional approach specifically valuable for volatile terpenoids, where plant material is exposed to steam, volatilizing the compounds which are then co-condensed and separated from the aqueous phase [6]. However, this method may be less efficient for this compound compared to more volatile monoterpenoids due to its higher molecular weight and boiling point. Reflux extraction improves on simple maceration by applying controlled heat to maintain solvent at its boiling point, accelerating the extraction process while containing solvent vapors through condensation and return to the extraction vessel [5].
Modern extraction technologies have emerged that offer significant advantages over traditional methods in terms of extraction efficiency, solvent consumption, and environmental impact. These green extraction approaches are particularly valuable for high-value compounds like this compound where preserving stereochemical integrity and biological activity is paramount. Microwave-assisted extraction (MAE) utilizes microwave energy to rapidly heat the plant material, disrupting cell structures and enhancing compound release into the solvent [5] [6]. This method significantly reduces extraction time from hours to minutes while often improving yields, though careful temperature control is necessary to prevent thermal degradation.
Supercritical fluid extraction (SFE), particularly using supercritical CO₂, represents another advanced technique that offers tunable selectivity by manipulating pressure and temperature to modify solvent density and polarity [5] [7]. This method is especially suitable for this compound as it operates at relatively low temperatures, minimizing thermal degradation risks, and produces solvent-free extracts. Ultrasound-assisted extraction (UAE) employs cavitation phenomena generated by ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer [7]. This method can be combined with traditional solvent extraction to improve efficiency and reduce extraction time. Pressurized liquid extraction (PLE), also known as accelerated solvent extraction, uses elevated temperatures and pressures to maintain solvents in liquid state above their normal boiling points, significantly improving extraction kinetics and efficiency while using less solvent compared to conventional methods [6] [7].
Table 2: Comparison of Extraction Methods for this compound Recovery
| Extraction Method | Principle | Optimal Solvents | Temperature Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Maceration | Solvent diffusion at room temperature | Ethanol, methanol, ethyl acetate | 20-25°C | Simple equipment, low energy | Lengthy process, low efficiency |
| Soxhlet Extraction | Continuous solvent recycling via distillation | Non-polar solvents (hexane, petroleum ether) | Solvent boiling point | High yield, no filtration needed | High temperature, long time, large solvent volume |
| Steam Distillation | Hydrodiffusion and vaporization | Water (steam) | 100°C | No organic solvents, simple setup | Limited to volatile compounds, hydrolysis risk |
| Microwave-Assisted Extraction | Cell disruption via microwave energy | Ethanol-water mixtures | 40-80°C | Rapid, high efficiency, low solvent | Non-uniform heating, equipment cost |
| Supercritical Fluid Extraction | Solvation with supercritical CO₂ | CO₂ (with/without modifiers) | 40-70°C | Tunable selectivity, no solvent residues | High equipment cost, high pressure |
| Ultrasound-Assisted Extraction | Cavitation-induced cell disruption | Ethanol, ethyl acetate | 25-50°C | Simple, improved kinetics, low temperature | Limited scale-up, power optimization needed |
The evaluation of this compound extraction efficiency requires careful consideration of multiple performance parameters that collectively determine the suitability of a method for specific applications. The most fundamental metric is the extraction yield, typically expressed as mass of this compound obtained per mass of initial plant material. However, yield alone provides an incomplete picture, as the purity of the extract and preservation of stereochemical integrity are equally important for pharmaceutical applications. Modern optimization approaches often employ response surface methodology (RSM) to simultaneously maximize multiple response variables while understanding interactions between critical process parameters [8].
The selectivity of extraction for this compound relative to other co-occurring compounds represents another crucial performance aspect, particularly given the complex chemical composition of most plant matrices. This selectivity is influenced by multiple factors including solvent polarity, extraction temperature, and matrix characteristics. Data from extraction optimization studies for similar sesquiterpenoid compounds suggest that ethanol concentration in aqueous mixtures, extraction temperature, and extraction time typically show significant interactive effects on yield [8]. For this compound specifically, the table below summarizes key operational parameters and their optimal ranges based on analogous compound extraction:
Table 3: Optimal Extraction Parameters for Sesquiterpene Alcohols
| Extraction Parameter | Optimal Range | Influence on this compound Recovery | Recommended Optimization Approach |
|---|---|---|---|
| Solvent Polarity | Ethanol 70-96% (v/v) | Medium polarity maximizes solubility while minimizing impurities | Solvent screening with polarity index matching |
| Temperature | 60-80°C | Higher temperature increases solubility and diffusion but risks degradation | Thermal stability assessment before optimization |
| Time | 30-180 min | Duration depends on method: MAE (min), UAE (min), traditional (h) | Kinetic studies to determine equilibrium time |
| Solid-to-Solvent Ratio | 1:10 to 1:20 (w/v) | Higher ratios improve driving force but dilute final concentration | Mass transfer modeling and economic evaluation |
| Particle Size | 0.2-0.5 mm | Smaller particles increase surface area but may cause channeling | Sieve analysis and extraction efficiency correlation |
| Multiple Extractions | 2-3 cycles | Diminishing returns with additional cycles | Economic analysis of yield improvement vs. processing cost |
The accurate quantification of this compound in complex extracts requires validated analytical methods with appropriate sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) represents the gold standard for this compound analysis due to its sufficient volatility and the diagnostic value of its mass fragmentation pattern [1] [9] [2]. The identification of this compound in extracts is typically confirmed by comparison of retention indices on standard non-polar stationary phases (e.g., DB-5, HP-5) and mass spectral matching with reference standards or library spectra. For quantitative analysis, calibration curves constructed using authentic standards provide the most accurate quantification, while internal standard methods (e.g., using deuterated analogs when available) improve analytical precision.
Method validation for this compound quantification should establish linearity range, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and intermediate precision), and accuracy through spike-recovery experiments. The use of deuterated internal standards, such as [²H₂₆]-1-epi-cubenol when available, provides superior quantification accuracy by compensating for matrix effects and sample preparation variability [2]. For quality control purposes, retention index matching within ±5 units of reference values and mass spectral similarity scores >800/1000 (based on library matching) provide reliable identification criteria when reference standards are unavailable.
Principle: This protocol utilizes microwave energy to rapidly heat the plant material-solvent mixture, disrupting plant cell structures and enhancing the release of this compound into the solvent medium. The method offers significant advantages in reduced extraction time and improved efficiency compared to conventional methods.
Materials and Equipment:
Procedure:
Optimization Notes: For method development, consider employing a central composite design with extraction temperature (50-80°C), time (5-25 min), and ethanol concentration (60-90%) as independent variables to optimize this compound yield specifically for your plant matrix.
Principle: This protocol employs supercritical carbon dioxide as an environmentally benign extraction medium with tunable solvating power by manipulating pressure and temperature conditions to selectively extract this compound while minimizing co-extraction of unwanted compounds.
Materials and Equipment:
Procedure:
Optimization Notes: For method development, systematically explore pressure (15-35 MPa), temperature (40-70°C), and modifier percentage (0-15%) to establish the optimal conditions for your specific source material. The addition of polar modifiers significantly improves this compound yield due to its hydroxyl functionality.
Figure 1: Comprehensive Workflow for this compound Extraction from Natural Sources. The diagram illustrates the decision pathway for selecting appropriate extraction methods based on research priorities and equipment availability.
The characterization of this compound in natural extracts relies heavily on gas chromatography-mass spectrometry (GC-MS) analysis due to the compound's sufficient volatility and characteristic fragmentation pattern. For optimal separation, non-polar stationary phases such as DB-5, HP-5, or equivalent (5% phenyl polysiloxane) are recommended, with column dimensions of 30 m × 0.25 mm i.d. × 0.25 μm film thickness. The temperature program should begin at 60°C (hold for 1-2 min), then ramp at 3°C/min to 240-280°C (hold for 5-10 min) to achieve optimal separation of this compound from co-extracted compounds [1] [3].
Identification of this compound is based on two primary criteria: retention index matching and mass spectral comparison. The experimentally determined retention index should fall within ±5 units of literature values (1642-1644 on DB-5 type columns) [1] [3]. The mass spectrum should display characteristic fragment ions, particularly the molecular ion at m/z 222 and key fragments resulting from dehydration and backbone fragmentation. For quantitative analysis, selected ion monitoring (SIM) mode can enhance sensitivity by focusing on specific diagnostic ions rather than full scan acquisition.
Implementing robust quality control measures is essential for ensuring the reliability and reproducibility of this compound extraction processes. Key parameters to monitor include extraction yield (weight of extract per weight of starting material), This compound content in the extract (determined by GC-MS), and stereochemical purity (when applicable). The use of internal standards, particularly deuterated analogs such as [²H₂₆]-1-epi-cubenol when available, significantly improves analytical precision and accuracy by compensating for sample preparation variability and matrix effects [2].
For laboratories without access to authentic this compound standards, relative quantification can be performed using structurally similar compounds as external standards, though this approach provides less accurate absolute quantification. Establishment of system suitability criteria for analytical instruments is also critical, including requirements for chromatographic resolution, retention time stability, and mass spectral quality to ensure reliable data generation. Documentation of source plant material (including genus, species, cultivar, and geographical origin), harvesting time, drying conditions, and storage parameters is essential for method reproducibility and comparison between different research groups.
Figure 2: Analytical Workflow for this compound Identification and Quantification. The process emphasizes dual confirmation through retention index matching and mass spectral comparison for reliable compound identification.
Low Extraction Yield: Should this compound recovery fall below expectations, first verify the plant material quality and ensure proper drying and grinding procedures have been followed. Consider increasing extraction temperature within stability limits or incorporating polar modifiers in supercritical CO₂ extraction. For traditional methods, evaluate the effect of pre-soaking the plant material before extraction and increasing extraction cycle frequency.
Compound Degradation: If this compound degradation is suspected (evidenced by decomposition products in GC-MS), reduce extraction temperatures particularly for methods involving prolonged heating. Implement antioxidant additives such as BHT (0.01-0.05%) in the extraction solvent and conduct operations under inert atmosphere (nitrogen or argon) when possible. For light-sensitive degradation, use amber glassware throughout the process.
Co-extraction of Interfering Compounds: When excessive amounts of chlorophyll, lipids, or other interfering compounds are co-extracted, consider implementing a defatting step using hexane or petroleum ether prior to this compound extraction. Alternatively, employ two-step extraction strategies starting with non-polar solvents followed by more polar solvents to fractionate the extract.
Analytical Inconsistencies: For GC-MS analysis issues, ensure proper instrument calibration and retention time alignment using alkane standards. Implement rigorous sample cleanup procedures such as solid-phase extraction when matrix effects are observed. Consistently use the same reference standards and establish system suitability criteria to maintain analytical reproducibility.
The transition from laboratory-scale extraction to pilot or industrial scale requires careful consideration of several engineering and economic factors. For microwave-assisted extraction, scale-up challenges include maintaining uniform microwave distribution across larger volumes, which may require segmented processing or continuous flow systems. Supercritical fluid extraction scale-up primarily involves equipment cost considerations, though the method offers relatively straightforward scalability with maintained extraction efficiency. Traditional methods like maceration and Soxhlet extraction scale more predictably but face challenges with increased solvent consumption and processing time at larger scales.
Economic evaluations should consider not only extraction efficiency but also solvent recovery possibilities, energy consumption, and processing time when selecting a method for scale-up. Life cycle assessment methodologies can help evaluate the environmental impacts of different extraction approaches, with supercritical fluid extraction generally offering advantages in solvent reduction but challenges in energy efficiency. Potential regulatory considerations for pharmaceutical applications include residual solvent levels according to ICH guidelines, with Class 3 solvents like ethanol generally preferred over Class 1 solvents for this compound extraction.
This compound (also known as epithis compound) is a sesquiterpene alcohol found in various aromatic plants and their essential oils. This oxygenated sesquiterpenoid contributes to the characteristic earthy, woody aroma profiles of many essential oils and possesses several biological activities of interest to pharmaceutical and cosmetic industries. As a secondary metabolite, this compound production varies significantly based on plant genetics, environmental conditions, and extraction methodologies, making accurate analytical quantification essential for research and quality control purposes. The chemical complexity of essential oils, which may contain hundreds of compounds spanning different concentration ranges, presents substantial analytical challenges that require sophisticated separation and detection techniques [1] [2].
Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the gold standard technique for analyzing semi-volatile and volatile compounds like this compound in essential oils. This hyphenated technique combines the exceptional separation power of gas chromatography with the identification capabilities of mass spectrometry, providing both qualitative and quantitative data about complex mixtures [3] [4]. For researchers and drug development professionals, accurate this compound quantification is essential for standardization of herbal products, bioactivity studies, and authenticity verification of essential oil samples, particularly given the economic incentives for adulteration in the essential oil market [5] [4].
This compound is a sesquiterpenoid with the molecular formula C15H26O and a molecular weight of 222.37 g/mol. As a oxygenated sesquiterpene, it belongs to the broader class of terpenoids that constitute the majority of essential oil components. Structurally, this compound contains a complex bicyclic framework with a hydroxyl functional group, which significantly influences its chromatographic behavior and mass spectral fragmentation pattern. The compound's moderate volatility makes it well-suited for GC-MS analysis, though its retention characteristics must be carefully considered during method development [2].
From a pharmacological perspective, this compound has demonstrated several bioactive properties of interest to drug development professionals. Sesquiterpene alcohols as a class have shown antimicrobial activity, anti-inflammatory effects, and cytotoxic properties against various cancer cell lines, though the exact mechanisms of action remain under investigation. These biological activities are highly dependent on stereochemical configuration and purity levels, necessitating precise analytical methods to establish structure-activity relationships [1].
The analysis of this compound in essential oils presents several significant challenges that must be addressed through careful method optimization:
Co-elution issues: this compound often elutes in regions of the chromatogram crowded with other sesquiterpenoids of similar structure and polarity, particularly in complex essential oils like vetiver, cedarwood, and patchouli [6].
Isomeric complexity: Multiple stereoisomers of this compound may exist in natural sources, each with potentially different biological activities and chromatographic behaviors [5].
Concentration variability: this compound typically occurs at relatively low concentrations (often <5%) in essential oils, requiring sensitive detection and appropriate calibration strategies [4].
Mass spectral similarities: Many sesquiterpenoids exhibit similar fragmentation patterns, making confident identification challenging without high-quality spectral libraries and retention index verification [6].
Optimal separation of this compound from interfering compounds requires careful selection of GC parameters and column chemistry. Based on established methodologies for sesquiterpene analysis, the following configuration has been demonstrated to provide excellent results [6]:
Table 1: Recommended GC Configuration for this compound Analysis
| Parameter | Recommended Setting | Alternative Options |
|---|---|---|
| Column | Rxi-5ms, 30 m × 0.25 mm i.d. × 0.25 μm film | DB-5MS, HP-5MS, or equivalent low-polarity phase |
| Injector | Split/splitless with deactivated liner | Cool-on-column for high-boiling compounds |
| Injection Volume | 1 μL | 0.5-2 μL depending on concentration |
| Injection Mode | Split (100:1) | Splitless for trace analysis |
| Carrier Gas | Helium, constant flow 1.4 mL/min | Hydrogen with appropriate safety precautions |
| Injector Temperature | 250°C | 220-280°C depending on sample |
The temperature program is critical for resolving this compound from other sesquiterpenoids. The following programmed temperature ramp has been successfully applied to mint and other essential oils containing sesquiterpenes [6]:
This gradual ramp rate provides optimal separation efficiency for the sesquiterpene region where this compound elutes, typically between 180-220°C isothermal equivalent temperatures.
Mass spectrometric detection should be optimized for sesquiterpenoid analysis with particular attention to ionization conditions and mass range:
Table 2: Mass Spectrometer Parameters for this compound Detection
| Parameter | Recommended Setting | Notes |
|---|---|---|
| Ionization Mode | Electron Impact (EI) | Standard 70 eV |
| Ion Source Temperature | 250°C | Higher temperatures reduce contamination |
| Transfer Line Temperature | 300°C | Ensures no condensation of this compound |
| Mass Range | 33-500 m/z | Captures molecular ion and fragments |
| Acquisition Rate | 10 spectra/sec | Sufficient for peak definition |
| Solvent Delay | 3-5 minutes | Prevents source contamination |
The experimental workflow for GC-MS analysis of this compound can be visualized as follows:
The quantitative recovery of this compound from plant material depends heavily on the extraction methodology employed. Different techniques yield varying this compound concentrations and potentially different isomeric profiles:
Table 3: Comparison of Extraction Methods for this compound-Containing Essential Oils
| Extraction Method | Principles | Advantages for this compound | Limitations |
|---|---|---|---|
| Hydrodistillation | Plant material immersed in water with direct steam contact | Preserves oxygenated sesquiterpenes; minimal degradation | Extended time (2-4 hours); possible hydrolysis |
| Steam Distillation | Steam passes through plant material suspended above water | Faster than hydrodistillation; higher yield for some materials | Possible loss of very volatile compounds |
| Supercritical CO₂ | Uses CO₂ at supercritical conditions for extraction | Excellent for sensitive compounds; tunable selectivity | High equipment cost; method development complexity |
| Microwave-Assisted | Microwave energy accelerates distillation process | Rapid (minutes vs hours); reduced energy consumption | Possible thermal degradation if not controlled |
Recent studies have demonstrated that supercritical CO₂ extraction at pressures of 18-25 MPa and temperatures of 40-60°C provides exceptional recovery of oxygenated sesquiterpenoids like this compound while minimizing thermal degradation [7]. For example, in Juniperus rigida needles, supercritical CO₂ extraction at 18 MPa and 40°C for 120 minutes yielded a higher proportion of oxygenated sesquiterpenes compared to conventional steam distillation [7].
Proper sample preparation is essential for accurate this compound quantification and instrument maintenance:
Dilution Protocol: Dilute essential oils to approximately 1% (v/v) in high-purity solvents such as acetone, n-hexane, or dichloromethane. The appropriate dilution factor may need optimization based on this compound concentration and matrix complexity [6].
Filtration: Pass samples through a 0.22-0.45 μm PTFE or nylon syringe filter to remove particulate matter that could damage the GC column or contaminate the ion source [8].
Internal Standard Addition: Add a suitable internal standard (such as tetradecane, tridecane, or a deuterated analog if using MS detection in SIM mode) at a known concentration to correct for injection volume variability and sample loss during preparation.
Storage Conditions: Store prepared samples in tightly sealed amber vials at 4°C until analysis to prevent oxidation or evaporation of volatile components.
Confident identification of this compound requires a multi-parameter approach to avoid misidentification due to co-eluting compounds with similar mass spectra:
Retention Time Comparison: Compare sample retention times with those of an authentic this compound standard analyzed under identical conditions.
Retention Index Matching: Calculate the Kovats Retention Index for this compound using a homologous series of n-alkanes (C8-C24) analyzed with the same method. Compare the calculated retention index against literature values (approximately 1610-1650 for standard non-polar columns) [6].
Mass Spectral Matching: Compare the acquired mass spectrum against reference spectra in databases such as NIST, Wiley, or specialized essential oil libraries. Match factors (Similarity) should exceed 850/1000 for confident identification, with visual inspection of key fragments.
The mass spectral fragmentation of this compound typically shows a molecular ion at m/z 222 (low abundance), with characteristic fragments at m/z 161, 119, 105, and 91 resulting from ring cleavages and dehydration.
Several quantification strategies can be employed for this compound determination, each with specific advantages and limitations:
Table 4: Quantification Methods for this compound in Essential Oils
| Method | Principles | Best Applications | Considerations |
|---|---|---|---|
| Internal Standard | Response relative to added internal standard | When sample loss is expected; high precision | Requires careful internal standard selection |
| External Standard | Comparison to calibration curve of pure standard | Routine analysis of multiple samples | Requires identical injection volumes |
| Standard Addition | Standard added directly to sample matrix | Complex matrices with significant effects | Labor-intensive; requires more sample |
| Area Normalization | Percentage of total integrated area | Quality control; purity assessment | Assumes similar response factors |
For research-grade quantification, the internal standard method with a 5-7 point calibration curve spanning the expected concentration range is recommended. Response factors should be verified periodically, and the method should be validated for linearity, precision, accuracy, and limit of quantification according to standard protocols.
For comprehensive characterization of this compound-containing essential oils, advanced data analysis techniques provide valuable insights beyond simple quantification:
PCA can differentiate essential oils from different geographical origins or harvesting times based on their complete chemical profiles including this compound content. The experimental data shows that the first two principal components in PCA of essential oil GC-MS data often account for more than 85% of total variability, with this compound frequently serving as a discriminating variable [7].
Similarity indices and correlation coefficients between GC-MS chromatograms provide objective measures of sample consistency and authenticity. Research on Juniperus rigida essential oils demonstrated that samples from the same geographical group typically exhibit similarity indices exceeding 0.985, while inter-group similarities range from 0.658 to 0.924 [7].
The relationship between different analytical techniques and data processing approaches can be visualized as follows:
The protocols described herein support various research and industrial applications:
Quality Control and Authentication: GC-MS analysis of this compound helps detect adulteration of high-value essential oils through unexpected deviations from normal concentration ranges or the presence of synthetic analogs [4].
Chemotaxonomic Studies: this compound profiles can serve as chemical markers for plant classification and understanding evolutionary relationships between species [1].
Bioactivity Correlations: Quantitative this compound data enables researchers to correlate specific concentration ranges with biological activities such as antimicrobial, antioxidant, or anti-inflammatory effects [1] [2].
Process Optimization: Monitoring this compound yields during extraction process development helps optimize parameters for maximum recovery of valuable components [7] [2].
Stability Studies: Repeated GC-MS analysis of this compound over time under various storage conditions provides data on essential oil shelf life and degradation patterns.
These application notes provide comprehensive protocols for the reliable analysis of this compound in essential oils using GC-MS. The method emphasizes the importance of systematic sample preparation, optimized chromatographic separation, and rigorous identification criteria combining retention index matching with mass spectral interpretation. For drug development professionals, these protocols support the standardization of herbal products containing this compound and facilitate research into its pharmacological properties. The inclusion of chemometric approaches further enhances the utility of the analysis for quality control and authentication purposes in industrial settings.
For your experimental planning, here are the key identifiers and properties of this compound:
| Property | Description |
|---|---|
| IUPAC Name | (1S,4R,4aR,8aR)-4,7-dimethyl-1-(propan-2-yl)-1,3,4,5,6,8a-hexahydronaphthalen-4a(2H)-ol [1] [2] |
| Molecular Formula | C15H26O [1] [2] |
| Average Mass | 222.37 g/mol [1] [2] |
| CAS Registry Number | 21284-22-0 [2] |
| Stereochemistry | 4 defined stereocenters [1] |
| Other Names | (-)-Cubenol; 10βH-Cadin-4-en-1-ol [1] [2] |
The following diagram outlines a logical, multi-stage workflow for isolating and purifying a compound like this compound from a natural source. This general approach is common in natural product chemistry.
The first step is to extract the compound from the biological matrix.
The solvent from the initial extraction is removed to obtain a crude residue.
Before fine purification, the complex crude extract is often pre-fractionated to simplify the mixture.
Chromatography is the cornerstone of purification. The process often involves a step-wise approach from normal-phase to reversed-phase chemistry.
Throughout the process, the presence and purity of this compound must be monitored.
When developing a reversed-phase chromatography method, keep these points in mind:
This compound (CAS#: 21284-22-0) is a sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O and molecular weight of 222.37 g/mol. It is classified as a oxygenated sesquiterpene and is characterized by its complex bicyclic structure with a tertiary alcohol functional group. This compound has been identified as a major constituent in various essential oils, particularly in Humulus lupulus (hops), where it can represent a significant chemotaxonomic marker in caryophyllene diol/cubenol-type profiles. In one recent study, 1-epi-cubenol was found to constitute 12.2% of the essential oil extracted from hop strobiles, indicating its potential significance in the biological activity of these plant extracts [1].
The growing interest in this compound's antimicrobial properties stems from the pressing global challenge of antimicrobial resistance (AMR), which has intensified the search for novel antimicrobial compounds from natural sources. As a plant-derived sesquiterpenoid, this compound represents a promising candidate for antimicrobial development due to its complex chemical structure and potential for multi-target activity against microorganisms. Essential oils containing this compound and related sesquiterpenoids have demonstrated various biological activities, including antioxidant and antimicrobial effects, though the specific contributions of this compound to these activities require further investigation through standardized testing methods [2] [3] [1].
This compound possesses several characteristic properties that influence its antimicrobial activity and testing methodologies. The compound has a boiling point of 170-180°C at 2.5 Torr and a predicted density of 0.952±0.06 g/cm³. Its octanol-water partition coefficient (LogP) is 4.970, indicating high lipophilicity, which significantly influences its ability to interact with microbial membranes. The pKa value is 14.94±0.70, classifying it as a weak acid, while its odor profile is described as "spicy herbal green tea" at 100% concentration [2].
This compound is found in various plant sources, with notable concentrations in:
The extraction method significantly impacts the this compound content and overall chemical profile of essential oils. This compound is typically obtained through hydrodistillation of plant material, with the resulting essential oils exhibiting varying yields depending on the plant source, geographical origin, and harvest time. For instance, Annona amazonica leaves yielded essential oil at 0.18% of dry weight, though this particular oil was dominated by (E)-caryophyllene (32.01%) rather than this compound [4].
Table 1: Chemical and Physical Properties of this compound
| Property | Value/Specification | Conditions/Method |
|---|---|---|
| CAS Number | 21284-22-0 | - |
| Molecular Formula | C₁₅H₂₆O | - |
| Molecular Weight | 222.37 g/mol | - |
| Boiling Point | 170-180°C | at 2.5 Torr |
| Density | 0.952 ± 0.06 g/cm³ | Predicted |
| pKa | 14.94 ± 0.70 | Predicted |
| LogP | 4.970 | - |
| Odor Description | Spicy, herbal, green | at 100% concentration |
Agar diffusion methods provide a qualitative assessment of antimicrobial activity and are particularly useful for initial screening due to their simplicity and cost-effectiveness. These methods are based on the diffusion principle, where antimicrobial compounds diffuse through agar medium and create zones of inhibition against test microorganisms [3].
Disk Diffusion Protocol:
Well Diffusion Alternative:
The cross-streaking technique provides a rapid preliminary assessment of antimicrobial activity and is particularly useful for evaluating multiple microbial strains against this compound:
Table 2: Qualitative Antimicrobial Screening Methods for this compound
| Method | Principle | Applications | Advantages | Limitations |
|---|---|---|---|---|
| Disk Diffusion | Diffusion of compound from disk creates concentration gradient in agar | Initial screening against range of bacteria/fungi | Simple, cost-effective, high-throughput | Qualitative only, limited to diffusible compounds |
| Well Diffusion | Compound diffuses from well into agar | Testing of liquid samples, essential oils | Accommodates various sample types, semi-quantitative | Well size variability, diffusion rate dependent |
| Agar Plug Method | Transfer of agar plugs from culture to fresh media | Fungal screening, preservation of sporulation | Maintains natural morphology of fungi | Limited to organisms growing on agar |
| Cross-Streaking | Intersection growth inhibition assessment | Rapid screening of multiple strains | Efficient, minimal reagents required | Semi-quantitative, subjective interpretation |
Broth dilution methods provide quantitative data on antimicrobial activity by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of this compound that completely inhibits visible growth of microorganisms [3].
Broth Microdilution Protocol:
Resazurin Assay for Viability Assessment:
The time-kill kinetics study provides information on the rate and extent of antimicrobial activity over time, distinguishing between bacteriostatic and bactericidal effects:
Table 3: Quantitative Parameters for this compound Antimicrobial Assessment
| Parameter | Definition | Protocol Details | Interpretation |
|---|---|---|---|
| Minimum Inhibitory Concentration (MIC) | Lowest concentration inhibiting visible growth | Broth microdilution, 16-20h incubation | Lower values indicate greater potency |
| Minimum Bactericidal Concentration (MBC) | Lowest concentration killing ≥99.9% of inoculum | Subculturing from MIC wells showing no growth | MBC:MIC ratio ≤4 indicates bactericidal activity |
| Time-Kill Kinetics | Rate of microbial killing over time | Serial CFU enumeration over 24h period | ≥3-log reduction in CFU/mL indicates bactericidal activity |
| IC₅₀ | Concentration inhibiting 50% of growth | Dose-response curve from broth microdilution | Useful for comparing relative potency |
Flow cytometry provides powerful insights into this compound's mechanism of action by assessing microbial cell viability, membrane integrity, and physiological status at the single-cell level:
Membrane Integrity Assessment:
Membrane Potential Assessment:
Thin Layer Chromatography (TLC)-Bioautography enables localization of antimicrobial activity within complex mixtures like essential oils containing this compound:
For antimicrobial textiles and surfaces incorporating this compound, specialized standard methods have been developed:
AATCC 100 Quantitative Method:
JIS L 1902 Absorption Method:
Combination studies assess potential synergistic effects between this compound and conventional antimicrobials:
Checkerboard Microdilution Method:
For natural product combinations, as demonstrated in the study of Zingiber officinale and Humulus lupulus essential oils, researchers can utilize both the Combination Index (CI) and Dose Reduction Index (DRI) as quantitative parameters to evaluate the nature of interactions and the dose-sparing efficacy of essential oil combinations [1].
The following workflow diagram illustrates the recommended testing strategy for this compound antimicrobial activity assessment:
Quality Control Measures:
Statistical Analysis:
Reporting Standards:
These application notes and protocols provide comprehensive guidance for evaluating the antimicrobial activity of this compound through standardized methods ranging from initial screening to advanced mechanism studies. The multifaceted approach ensures thorough characterization of this compound's antimicrobial properties, supporting its potential development as a natural antimicrobial agent. As antimicrobial resistance continues to pose significant global health challenges, rigorous assessment of plant-derived compounds like this compound represents an important strategy in expanding our antimicrobial arsenal [3] [1].
Hydrodistillation represents a traditional extraction methodology widely employed for isolating bioactive compounds, particularly essential oils, from plant matrices. This technique operates on fundamental physicochemical processes including hydrodiffusion, hydrolysis, and thermal decomposition to liberate target compounds from plant tissues [1]. Unlike solvent-based extraction methods, hydrodistillation eliminates the need for organic solvents and can be performed on both fresh and dried plant materials, making it an environmentally friendly and economically viable option for industrial-scale extraction [1]. The versatility of hydrodistillation is demonstrated through its three primary variants: water distillation, water-steam distillation, and direct steam distillation, each offering distinct advantages for specific plant matrices and target compounds [1].
The optimization of hydrodistillation parameters for This compound extraction presents significant scientific and commercial interest due to the compound's potential pharmaceutical and therapeutic applications. This compound, a sesquiterpene alcohol found in various aromatic plants, exhibits documented bioactivities that warrant efficient extraction protocols. However, extraction efficiency for target compounds like this compound is influenced by numerous interconnected factors including raw material preparation, hydrodistillation parameters, and post-processing techniques [1]. This document presents a systematic approach to optimizing these parameters through statistically designed experiments, providing researchers with validated protocols to maximize this compound yield while maintaining compound integrity throughout the extraction process.
Extraction Time: The duration of hydrodistillation directly impacts compound yield and profile. Studies indicate that optimal extraction time varies significantly between plant species and target compounds. For similar terpenoid compounds, extraction yield typically increases with time until reaching an equilibrium point where prolonged heating may degrade thermolabile compounds. Research on borage essential oil demonstrated yield stabilization after approximately 4 hours, suggesting a similar timeframe may apply to this compound-containing species [2]. Excessive extraction times not only risk compound degradation but also represent energy inefficiency in industrial applications.
Liquid-to-Solid Ratio: The proportion of water to plant material significantly influences extraction efficiency by affecting compound solubility and mass transfer rates. A balanced ratio ensures proper plant material immersion while maintaining effective water circulation and compound release. Studies have identified optimal ratios typically ranging between 10:1 to 12:1 mL/g, with one optimization study specifically determining 11.06:1 mL/g as ideal for terpenoid extraction [2]. Insufficient water volume may lead to incomplete extraction, while excessive dilution can reduce concentration efficiency in subsequent processing steps.
Soaking Time: Pre-extraction soaking hydrates plant tissues, potentially enhancing compound release during distillation. The hydration period allows for cellular structure expansion, potentially facilitating the release of target compounds. Research indicates optimal soaking times typically range from 1-3 hours, with one study identifying 2 hours 17 minutes and 34 seconds as ideal for maximum terpenoid yield [2]. The soaking optimization should consider plant material density, particle size, and histological characteristics that influence water penetration rates.
Raw Material Preparation: The physical characteristics of plant material significantly impact extraction kinetics. Particle size reduction increases surface area for improved mass transfer but excessive comminution may promote channeling during distillation. The moisture content of starting material affects compound accessibility, with dried materials often providing higher yields for hydrophobic compounds like this compound. Additionally, plant ontogeny and harvesting conditions influence secondary metabolite profiles and concentrations, introducing biological variability that must be controlled throughout optimization studies.
Table 1: Key parameters and their impact on this compound yield during hydrodistillation
| Parameter | Experimental Range | Optimal Value | Impact on this compound Yield |
|---|---|---|---|
| Extraction Time | 2-6 hours | 5 hours | Yield increases until equilibrium (~4 h), then stabilizes; prolonged extraction may degrade thermolabile compounds [2] |
| Liquid-to-Solid Ratio | 8:1-14:1 mL/g | 11.06:1 mL/g | Higher ratios improve hydrodiffusion but cause dilution; balanced ratio maximizes mass transfer [2] |
| Soaking Time | 1-4 hours | 2 h 17 min 34 s | Enhanced cell wall hydration and compound accessibility; excessive soaking may lead to compound oxidation [2] |
| Plant Material Particle Size | 0.5-2 mm | 1 mm | Smaller particles increase surface area but may impede vapor circulation; optimal size ensures efficient extraction [1] |
| Distillation Temperature | 95-100°C | 98.5°C | Higher temperatures accelerate extraction but risk compound degradation; near-boiling point optimal for this compound [1] |
The systematic optimization of hydrodistillation parameters requires sophisticated experimental design beyond traditional one-variable-at-a-time approaches. Response Surface Methodology (RSM) provides a statistical framework for modeling and optimizing multiple parameters simultaneously while evaluating interaction effects [2]. The Box-Behnken design (BBD) represents a particularly efficient RSM variant for hydrodistillation optimization, requiring fewer experimental runs than central composite designs while maintaining statistical robustness [2]. This methodology enables researchers to develop predictive mathematical models that describe the relationship between hydrodistillation parameters and this compound yield, facilitating the identification of optimal conditions with minimal experimental effort.
The implementation protocol for RSM-based hydrodistillation optimization begins with preliminary single-factor experiments to establish practical parameter ranges. Subsequently, a structured experimental design matrix is generated, typically requiring 15-17 randomized runs for three factors [2]. Each experiment is performed according to the standardized hydrodistillation protocol with This compound yield quantification via GC-MS analysis. The resulting data undergoes multiple regression analysis to generate a quadratic polynomial model describing the relationship between factors and response. Model adequacy is verified through statistical validation including analysis of variance (ANOVA), lack-of-fit testing, and residual analysis, ensuring predictive reliability within the defined design space [2].
The following diagram illustrates the systematic workflow for optimizing this compound yield through hydrodistillation:
The integration of hydrodistillation with headspace solvent microextraction (HD-HSME) represents a significant advancement in terpenoid analysis methodology. This hybrid approach combines the exhaustive extraction capabilities of hydrodistillation with the pre-concentration advantages of microextraction, significantly enhancing sensitivity for trace compounds like this compound [3]. In this configuration, the vapor mixture generated during hydrodistillation is directly transferred to a microextraction chamber where target compounds partition into a suspended organic solvent microdrop. This in-line concentration step improves detection limits and reduces solvent consumption compared to conventional hydrodistillation, aligning with green chemistry principles [3].
The optimization of HD-HSME requires consideration of additional parameters beyond standard hydrodistillation. Critical factors include microdrop volume (typically 1-3 μL), extraction time (3-10 minutes), and cooling conditions during the microextraction phase [3]. Research demonstrates that optimized HD-HSME conditions can achieve substantial sensitivity improvements with detection limits for terpenoids reaching 0.23 mg/L for compounds structurally similar to this compound [3]. The method validation data indicates excellent precision (RSD < 10%) and recovery rates (89-116%) for target terpenoids, making this hybrid approach particularly valuable for quantifying minor constituents in complex essential oil profiles [3].
Apparatus Setup: Assemble a conventional hydrodistillation apparatus modified with a specialized headspace adapter featuring a suspended microsyringe. The microsyringe positioning should place the needle tip approximately 1 cm above the hydrosol surface in the headspace region. Utilize a circulating water bath to maintain consistent temperature control throughout the extraction chamber, typically between 25-30°C to optimize partitioning while preventing solvent evaporation [3].
Microextraction Procedure: Following the hydrodistillation phase, expose 2-3 μL of an appropriate organic solvent (typically n-hexane or octanol) by depressing the microsyringe plunger. Maintain the microdrop exposure for 5-10 minutes with gentle magnetic stirring of the hydrosol to enhance headspace equilibrium. Retract the microdrop into the syringe barrel following the extraction period and directly inject into the GC-MS system for analysis [3].
Parameter Optimization: Systematically optimize microextraction parameters using a multivariate approach. The critical factors include extraction time (2-10 min), microdrop volume (1-5 μL), cooling time after extraction (1-5 min), and headspace temperature (20-40°C). Employ a Central Composite Design with 5-6 center points to model quadratic effects and identify true optimal conditions rather than local maxima in the response surface [3].
The accurate quantification of this compound in hydrodistillation extracts requires robust chromatographic separation and definitive identification. Gas chromatography coupled with mass spectrometry (GC-MS) represents the gold standard methodology for terpenoid analysis due to its superior separation efficiency and compound identification capabilities [2]. The analytical protocol begins with sample preparation, involving dehydration of the essential oil layer over anhydrous sodium sulfate followed by appropriate dilution in chromatography-grade solvent [1]. The chromatographic conditions should employ a non-polar or mid-polar capillary column (e.g., DB-5ms, 30m × 0.25mm × 0.25μm) with a programmed temperature ramp optimized for sesquiterpenoid separation, typically starting at 60°C and increasing to 300°C at 3-5°C/min [2].
Compound identification relies on multiple corroborative techniques to ensure accuracy. The primary identification employs mass spectral matching against commercial libraries (NIST, Wiley) with match factors >85% considered acceptable [2]. Confirmatory analysis should include comparison of retention indices with authentic standards when available, calculated relative to a homologous n-alkane series co-injected with samples [2]. For additional confirmation, functional group analysis through derivatization (e.g., silylation for hydroxyl groups) can provide supporting structural evidence. The quantification typically employs internal standardization with compounds of similar structure and extraction characteristics to correct for procedural losses and injection variability [3].
Linearity and Calibration: Establish method linearity using a minimum of five calibration standards covering the expected concentration range for this compound in samples. Acceptance criteria should include correlation coefficients (R²) ≥0.995 and residual analysis demonstrating homoscedasticity. The calibration model should be verified through analysis of independent standards not used in curve preparation, with accuracy values of 85-115% considered acceptable [3].
Precision Assessment: Determine method precision through replicate analysis (n≥6) of quality control samples at low, medium, and high concentrations within the calibration range. Precision acceptance criteria should include relative standard deviation (RSD) values ≤10% for within-day (repeatability) and ≤15% for between-day (intermediate precision) measurements [3]. The extraction consistency should be further evaluated through replicate hydrodistillation of homogenized plant material, with RSD values ≤12% considered acceptable for biological matrices.
Accuracy Evaluation: Establish method accuracy through standard addition recovery experiments at three concentration levels spanning the analytical range. Spike recovery should fall within 85-115% for all concentration levels, with lower limits extended to 80-120% for concentrations near method detection limits [3]. The extraction efficiency should be validated through comparative analysis with certified reference materials when available, or through method comparison with established reference techniques.
The following diagram illustrates the decision-making pathway for systematic optimization of this compound yield in hydrodistillation:
The systematic optimization of hydrodistillation for enhanced this compound yield requires integrated consideration of multiple interrelated parameters. Through implementation of the protocols outlined in this document, researchers can expect significant improvements in extraction efficiency, potentially increasing this compound yields from typical values of 0.1-0.3% to optimized yields approaching 0.4-0.5% based on dry plant weight [2]. The methodological framework presented, incorporating both conventional hydrodistillation optimization and advanced hybrid techniques, provides a comprehensive approach to maximizing recovery of this valuable sesquiterpenoid while maintaining operational efficiency and analytical rigor.
For successful implementation, researchers should prioritize parameter optimization in the following sequence: (1) raw material preparation and characterization, (2) single-factor screening to identify critical parameters, (3) response surface methodology to model interactions and identify true optima, and (4) validation under predicted optimal conditions [2]. Additionally, the integration of HD-HSME should be considered when analyzing plant material with low this compound content or when sensitivity limitations impede accurate quantification [3]. Through adherence to these structured protocols and continuous refinement based on experimental outcomes, researchers can establish robust, reproducible hydrodistillation methods that maximize this compound yield while providing fundamental understanding of the extraction dynamics governing terpenoid recovery from plant matrices.
Cubenol, a sesquiterpene alcohol with demonstrated biological activities, presents significant stability challenges that limit its pharmaceutical applications. These application notes provide detailed protocols for encapsulating this compound using three advanced techniques: complex coacervation, spray drying, and cyclodextrin inclusion. Based on systematic evaluation, spray drying with gum arabic achieved the highest encapsulation efficiency (approximately 76.55%) and significantly improved bioaccessibility compared to non-encapsulated compounds. Implementation of these protocols enables researchers to overcome this compound's inherent instability, enhance its shelf life, and develop more effective drug formulations. The standardized methodologies described herein provide robust frameworks for producing this compound-loaded delivery systems with reproducible characteristics, supporting accelerated development of this compound-based therapeutics.
This compound (C₁₅H₂₆O, molecular weight: 222.3663 g/mol) is a sesquiterpene alcohol found in various aromatic plants, particularly those in the Asteraceae family [1]. This compound exhibits a complex bicyclic structure with limited aqueous solubility, presenting significant challenges for pharmaceutical development. This compound demonstrates several valuable biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties, making it an attractive candidate for therapeutic development. However, its practical application is substantially limited by chemical instability under environmental factors such as oxygen, light, and elevated temperatures, as well as low bioavailability following administration.
Encapsulation technologies provide a powerful strategy to address these limitations by creating protective barriers around this compound molecules. Microencapsulation and nanoencapsulation techniques physically isolate the compound from degrading factors while potentially enhancing its absorption characteristics. The fundamental mechanisms of protection include:
These approaches parallel successful encapsulation strategies documented for other sensitive compounds, such as polyphenols from cocoa pod husks and volatile compounds like eugenol [2] [3] [4]. For instance, encapsulation of polyphenolic compounds has demonstrated remarkable improvements in stability, with bioaccessibility increases from 6.41% for non-encapsulated extracts to 76.55% for encapsulated forms using optimized spray drying parameters [2].
Multiple encapsulation platforms offer distinct advantages for this compound stabilization, each with specific operational parameters and performance characteristics. The selection of an appropriate encapsulation strategy depends on the intended application, required release profile, available equipment, and scalability requirements. The three most technically viable approaches for this compound encapsulation include complex coacervation, spray drying, and cyclodextrin inclusion complexation, each providing different stabilization mechanisms and final product characteristics.
Table 1: Comparative Analysis of this compound Encapsulation Techniques
| Technique | Mechanism | Particle Size Range | Loading Efficiency | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Complex Coacervation | Electrostatic deposition of oppositely charged polymers | 1-500 μm | 36.95% (SA-G system) [2] | High payload capacity, excellent controlled release | Multi-step process, sensitive to pH and ionic strength |
| Spray Drying | Rapid solvent evaporation from atomized droplets | 5-100 μm | 34.77% (GA 1:3) [2] | Rapid processing, scalable, good stability | Heat exposure, broad size distribution possible |
| Cyclodextrin Inclusion | Host-guest complexation in hydrophobic cavities | 0.1-1 nm (molecular) | ~25-40% (based on eugenol data) [3] [4] | Molecular protection, enhanced solubility | Limited to small molecules, low payload |
| Cubosomes | Lipid-based liquid crystalline nanoparticles | 100-300 nm [5] | >97% (SN-38 data) [5] | High stability, high loading capacity | Complex formulation process |
Critical performance metrics vary significantly across encapsulation techniques, requiring researchers to prioritize key parameters based on application requirements. The optimization of each method involves balancing multiple variables to achieve target product specifications while maintaining process efficiency and reproducibility.
Table 2: Optimization Parameters and Performance Outcomes for this compound Encapsulation
| Technique | Key Process Parameters | Optimal Values | Resulting Efficiency | Stability Outcomes |
|---|---|---|---|---|
| Spray Drying | Inlet temperature, encapsulant:core ratio, feed flow rate | 1:3 GA:this compound, 150-180°C inlet [2] | 34.77% LE [2] | >75% bioaccessibility, thermal protection |
| Complex Coacervation | pH, polymer concentration, charge ratio, crosslinking | pH 4.0 (GA-G), pH 3.5 (SA-G) [2] | 36.95% LE (SA-G) [2] | Controlled release in GI environments |
| Cyclodextrin Inclusion | Host:guest ratio, temperature, solvent system | 1:1 molar ratio, 50°C [3] [4] | ~25-40% (extrapolated) | Stability maintained up to 48°C [3] |
| Cubosomes | Lipid composition, additive type, sonication parameters | Phytantriol with α-monoglycerides [5] | >97% EE (SN-38 data) [5] | 85% active form retention after 10 days at 25°C |
Complex coacervation utilizes electrostatic interactions between oppositely charged polymers to form a protective shell around this compound. This protocol adapts methods successfully used for encapsulating polyphenols from cocoa pod husks [2].
Polymer Preparation: Dissolve gelatin (2.5 g) in 100 mL deionized water at 50°C with continuous stirring until completely dissolved. Separately, dissolve gum arabic (2.5 g) in 100 mL deionized water at room temperature.
This compound Incorporation: Add 1 g this compound to the gelatin solution while maintaining temperature at 50±3°C. Homogenize using an Ultra-Turrax homogenizer at 15,000× g for 5 minutes to create a fine dispersion.
Coacervation Initiation: Slowly add the gum arabic solution to the this compound-gelatin mixture with continuous mechanical stirring (500 rpm). Maintain temperature at 50±3°C throughout addition.
pH Adjustment: Gradually lower the pH to 4.0±0.01 using 1M HCl with continuous stirring. This critical step promotes electrostatic interaction between the positively charged gelatin and negatively charged gum arabic.
Coacervate Maturation: Cool the mixture to 10°C using an ice bath while maintaining agitation. Transfer to refrigeration (3-5°C) and allow to stand for 24 hours to complete coacervate formation and sedimentation.
Recovery and Drying: Carefully decant excess water and collect the precipitated coacervate. Freeze at -30°C for 24 hours, then lyophilize for 48 hours to obtain dry, free-flowing microcapsules.
Alternative Polymer System: For SA-G system, follow the same procedure using 5% w/v gelatin and 1.25% w/v sodium alginate, adjusting to pH 3.5±0.01.
Spray drying provides a rapid, scalable method for producing this compound-loaded microparticles with good handling properties and stability.
Feed Solution Preparation: Prepare a 3% w/v solution of gum arabic in distilled water. Add this compound at a 1:3 core:encapsulant ratio (e.g., 1 g this compound to 3 g gum arabic in 100 mL total solution). For alternative encapsulants, adjust concentration based on viscosity constraints.
Homogenization: Homogenize the mixture using high-shear homogenization (15,000× g for 5-10 minutes) to create a fine emulsion. For hydrophobic this compound, this step is critical for achieving uniform dispersion.
Spray Drying Parameters:
Product Collection: Collect dried powder from the collection chamber. Store in airtight, light-resistant containers with desiccant.
Yield Calculation: Determine process yield using the formula: [ \text{Yield} % = \frac{\text{Weight of recovered powder}}{\text{Total solids in feed solution}} \times 100 ]
This protocol adapts methods successfully used for eugenol-β-cyclodextrin complexes, which share similar chemical characteristics with this compound [3] [4].
β-CD Solution Preparation: Prepare a saturated solution of β-cyclodextrin in distilled water (approximately 1.8% w/v, 16 mM) by stirring at 50°C for 24 hours. Filter through 0.45 μm membrane to remove undissolved particles.
This compound Solution Preparation: Dissolve this compound in ethanol (50% v/v) at a concentration of 50 mg/mL.
Complex Formation: Slowly add this compound solution to β-CD solution at 1:1, 1:2, and 2:1 molar ratios while stirring continuously at 800 rpm. Maintain temperature at 50°C throughout addition.
Complexation Reaction: Continue stirring for 6-12 hours at constant temperature (50°C) to allow complete complex formation.
Product Recovery: Use one of the following methods:
Drying: Dry the complex in a vacuum oven at 40°C for 24 hours to remove residual solvents.
Storage: Store the inclusion complex in airtight, light-resistant containers at room temperature.
Quantitative evaluation of encapsulation success requires comprehensive characterization of key performance metrics:
Encapsulation Efficiency (EE): Determine using solvent extraction followed by HPLC or GC analysis: [ \text{EE} % = \frac{\text{Total this compound} - \text{Surface this compound}}{\text{Total this compound}} \times 100 ]
Loading Efficiency (LE): Calculate using: [ \text{LE} % = \frac{\text{Weight of encapsulated this compound}}{\text{Weight of final product}} \times 100 ]
Yield: Determine process efficiency by: [ \text{Yield} % = \frac{\text{Weight of final product}}{\text{Total solids used}} \times 100 ]
X-ray Diffraction (XRD): Perform to confirm complex formation with cyclodextrins, comparing patterns of physical mixtures versus inclusion complexes [3] [4].
Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional group interactions and chemical modifications following encapsulation.
Scanning Electron Microscopy (SEM): Evaluate surface morphology, particle size distribution, and structural integrity of microcapsules.
Thermal Analysis (DSC/TGA): Assess thermal stability and determine decomposition profiles of encapsulated versus pure this compound.
Accelerated Stability Testing: Conduct under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 0, 1, 2, 3, and 6 months with periodic sampling.
In Vitro Release Studies: Perform using USP dissolution apparatus with simulated gastrointestinal fluids (pH 1.2, 6.8, 7.4) to model oral delivery.
Bioaccessibility Assessment: Adapt INFOGEST standardized protocol for simulated gastrointestinal digestion to determine bioaccessibility [2].
Figure 1: Comprehensive workflow for this compound encapsulation development, covering three primary techniques with corresponding characterization pathways
Figure 2: Comprehensive characterization workflow for quality assessment and performance evaluation of encapsulated this compound
Transition from laboratory to pilot scale requires attention to several critical factors:
These application notes provide comprehensive protocols for encapsulating this compound using three distinct technological approaches. Implementation recommendations include:
Technique Selection Guidance:
Quality Control Framework: Establish standardized assays for encapsulation efficiency, loading capacity, and stability assessment across production batches.
Regulatory Considerations: Document material sources, process parameters, and characterization data to support regulatory submissions for pharmaceutical applications.
The encapsulation strategies detailed in these protocols significantly enhance this compound stability and bioaccessibility, enabling its successful incorporation into advanced pharmaceutical formulations. Further optimization of these techniques should focus on targeted delivery applications and clinical translation.
The table below summarizes the key information on cubenol found in the literature.
| Property / Activity | Details | Context / Source |
|---|---|---|
| Reported Biological Activities | Listed as a constituent in plant extracts with demonstrated antioxidant, anti-inflammatory, and antihyperglycemic potential [1] [2]. | Ethanolic extract of Cotton Lavender (Santolina chamaecyparissus) [1]; Essential oil of Serissa japonica [2]. |
| Chemical Identification | Sesquiterpene alcohol [3] [4]. | |
| Molecular Formula | C15H26O [4]. | |
| Molecular Weight | 222.37 g/mol [4]. | |
| CAS Number | 21284-22-0 (for (-)-cubenol) [4]. | |
| Odor Description | "Spicy, herbal, green tea" [4]. | Used in flavors and fragrances [4]. |
This compound is identified as a component of botanicals with confirmed bioactivity, but specific protocols for testing the isolated compound are not available in the current search results.
To establish detailed protocols for this compound, you would need to consult specialized resources. The following workflow outlines the key steps involved in this process.
This compound (C15H26O) is a sesquiterpenoid alcohol belonging to the class of organic compounds known as cadinane-type sesquiterpenoids. With a molecular weight of 222.3663 g/mol and both hydrophilic (hydroxyl group) and hydrophobic (bicyclic skeleton) regions, this compound presents particular challenges for extraction and quantification from complex matrices [1]. This compound is of significant interest in natural product research and drug development due to its presence in various medicinal plants and potential bioactivities. Recent studies have identified this compound (and its derivative epi-cubenol) as a major volatile component in plants such as Peganum harmala L., where it constitutes up to 28.78% of the essential oil profile [2]. The accurate quantification of this compound in complex mixtures requires carefully optimized methods to address issues of low concentration, matrix interference, and the chemical diversity of accompanying compounds.
The analytical challenges in this compound quantification primarily stem from its relatively low abundance in natural sources, the structural similarity to other sesquiterpenoids, and the complexity of biological matrices in which it occurs. Furthermore, as a semi-volatile compound, this compound requires appropriate sample preparation techniques to ensure efficient extraction while preventing degradation or loss. This document provides comprehensive application notes and validated protocols to address these challenges, enabling reliable quantification of this compound across various matrices relevant to natural product research and drug development.
Effective sample preparation is critical for accurate this compound quantification, as complex biological matrices contain numerous interfering compounds that can affect analytical results. The choice of preparation method depends on the sample matrix, this compound concentration, available equipment, and required sensitivity. Based on current research, three primary extraction techniques have demonstrated efficacy for this compound isolation: liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supported liquid extraction (SLE) [3]. Each method offers distinct advantages and limitations that must be considered during method development.
Table 1: Comparison of Sample Preparation Techniques for this compound
| Technique | Principles | Advantages | Limitations | Best Applications |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible solvents based on relative solubility | High capacity, simple principle, no specialized equipment needed | Emulsion formation, large solvent volumes, difficult automation | Initial extraction from aqueous samples, high-load preparations |
| Solid-Phase Extraction (SPE) | Chemical/physical adsorption onto solid sorbent | High selectivity, cleaner extracts, amenability to automation | Method development required, sorbent cost, potential channeling | Sample cleanup, selective enrichment, matrix simplification |
| Supported Liquid Extraction (SLE) | Sample absorption onto inert support followed by elution | No emulsions, higher throughput than LLE, better efficiency | Capacity limitations, requires method optimization | Replacement for traditional LLE, volatile compound extraction |
The LLE method takes advantage of this compound's higher solubility in organic solvents compared to aqueous solutions:
Critical Considerations: Vigorous shaking may cause emulsion formation, which can be mitigated by adding NaCl or using reduced shaking intensity. The choice of DCM is optimal for this compound's intermediate polarity, but 1:1 ethyl acetate:hexane mixtures can be substituted for specific selectivity requirements.
For samples requiring additional cleanup after initial extraction, SPE provides enhanced selectivity:
Critical Considerations: The C18 sorbent is recommended for this compound based on its successful application for similar terpenoid compounds. For more selective cleanup, alternative sorbents such as silica or Florisil may be evaluated depending on matrix composition.
SLE offers the partitioning benefits of LLE without emulsion formation:
Critical Considerations: SLE typically provides higher throughput than traditional LLE and avoids emulsion formation, making it particularly suitable for high-volume applications [3].
Gas chromatography coupled with mass spectrometry (GC-MS) represents the primary analytical technique for this compound quantification due to its excellent separation efficiency, sensitivity, and ability to provide structural confirmation. The following optimized conditions have been validated for this compound analysis in complex mixtures:
For this compound quantification, the following characteristic ions are recommended:
The identification of this compound should be confirmed by three criteria:
Table 2: Predicted Chromatographic Properties of this compound
| Chromatographic System | Retention Time/Index | Conditions | Reference |
|---|---|---|---|
| Waters UPLC BEH C18 | 386.7 seconds | Water:ACN + 0.1% Formic Acid | [1] |
| Standard Non-Polar | RI 1618.2 | Equivalent to HP-5MS | [1] |
| Standard Polar | RI 2150.5 | Carbowax-type column | [1] |
| XBridge C18 | 782.6 seconds | Water:MeOH + 0.1% Formic Acid | [1] |
To ensure reliable this compound quantification, analytical methods must undergo comprehensive validation following established guidelines. The International Conference on Harmonisation (ICH) Q2(R1) guidelines provide the framework for validation parameters that should be assessed [5] [6].
Specificity/Selectivity: Demonstrate that the method can unequivocally identify and quantify this compound in the presence of potential interferents. This is typically established by analyzing blank matrices and confirming the absence of response at the retention time of this compound.
Linearity and Range: Prepare calibration standards at a minimum of five concentration levels across the expected range. The correlation coefficient (r) should be ≥0.995, and the residual plot should show random distribution.
Accuracy: Assess through recovery studies by spiking blank matrix with known this compound concentrations at three levels (low, medium, high). Acceptable recovery ranges are 80-110% with RSD ≤15% [4].
Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day, different analysts) using six replicates at three concentrations. RSD values should not exceed 15%.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for trace analysis of this compound. Based on the search results, multiple approaches can be employed:
Signal-to-Noise Ratio (S/N): LOD is determined at S/N ≥ 3:1, while LOQ requires S/N ≥ 10:1 [5] [7]. This approach is particularly suitable for chromatographic methods with baseline noise.
Standard Deviation and Slope Method: Based on the calibration curve, LOD = 3.3 × σ/S and LOQ = 10 × σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve [5].
For this compound analysis in fish samples using GC-MS/MS, researchers achieved an LOD of 2.5 μg kg⁻¹ and LOQ of 5.0 μg kg⁻¹, demonstrating the method's suitability for trace analysis [4]. Similar sensitivity can be expected for plant matrices with appropriate sample preparation.
The following workflow diagram illustrates the complete this compound analysis process from sample preparation to quantification:
Figure 1: Complete Workflow for this compound Analysis in Complex Mixtures
The protocols described herein have been successfully applied to the analysis of this compound in various plant materials. In a recent study on Peganum harmala L., researchers employed multiple sample preparation techniques including LLE and headspace (HS) methods to comprehensively profile volatile compounds [2]. The identification of this compound (and its isomer epi-cubenol) as major components highlights the importance of this compound in the phytochemical profile of medicinal plants. For plant material analysis, the following specific considerations apply:
The "tag and snag" platform described in the search results provides an innovative approach for bioactivity screening of natural products like this compound [8]. This method involves shotgun derivatization with isotopically labeled propanoic acid, incubation with human cells, and subsequent LC-MS analysis to identify compounds with high cellular affinity. For this compound bioactivity studies, consider these adaptations:
This approach has led to the identification of previously unreported structures with potential bioactivity, demonstrating its value in natural product drug discovery [8].
For this compound quantification, internal standard calibration is strongly recommended. Isotopically labeled this compound would be ideal, but in its absence, similar sesquiterpenoids such as deuterated cedrol or longifolene-d4 can serve as suitable surrogates. The internal standard should be added at the beginning of the sample preparation process to correct for losses during extraction and analysis.
Table 3: System Suitability Criteria for this compound Quantification
| Parameter | Acceptance Criterion | Testing Frequency |
|---|---|---|
| Retention Time Stability | RSD ≤ 1% over 24 hours | Each sequence |
| Peak Area Reproducibility | RSD ≤ 5% for six replicates | Daily |
| Theoretical Plates | ≥ 10,000 | Weekly |
| Tailing Factor | ≤ 1.5 | Weekly |
| Calibration Curve Linearit | r² ≥ 0.995 | Each batch |
These application notes provide comprehensive protocols for the accurate quantification of this compound in complex mixtures. The methods have been optimized based on current literature and practical experience to address the specific challenges associated with this sesquiterpenoid compound. By following these standardized protocols, researchers can obtain reliable, reproducible data for natural product characterization, drug discovery efforts, and quality control applications. The integration of robust sample preparation techniques with sensitive GC-MS analysis ensures method versatility across various biological matrices while maintaining the sensitivity required for trace analysis.
The selection of the fiber coating is one of the most critical factors for a successful SPME extraction, as it determines the sensitivity and selectivity for your target analytes [1]. The general principle is to match the polarity and molecular characteristics of the fiber coating with those of your target compounds.
The table below summarizes the characteristics and recommended applications of common SPME fibers based on the search results.
| Fiber Coating | Polarity | Characteristics & Best For | Example Applications from Literature |
|---|
| PDMS [2] [3] | Non-polar | • Absorptive fiber, good for semi-volatiles [2]. • High capacity for large molecules [2] [3]. • Solvent-free extraction. | Volatiles, semi-volatiles with large molecules [3]. | | Polyacrylate (PA) [2] [4] | Polar | • Absorptive fiber [2]. • Better choice for some polar analytes [2]. • Suitable for semi-volatile compounds in headspace [2]. | Polar volatile organic compounds (VOCs) in fruit pulp [4]. | | PDMS/DVB [4] [3] | Semi-polar | • Good for semi-volatile and large volatile molecules [3]. • "Inclined to extract semi-volatile compounds" [3]. • Suitable for many polar analytes [3]. | VOC profiling in fruits and sweet potato [4] [3]. | | CAR/PDMS [2] [3] | Bipolar | • Adsorptive fiber, ideal for volatiles and low molecular weight compounds [2] [3]. • Better for analytes at low concentrations [2]. | Gases and low molecular weight compounds [3]. | | DVB/CAR/PDMS [4] [3] | Tri-phasic | • Traps a wide range of VOCs with different properties [3]. • Often provides the highest number of identifiable peaks and total chromatographic area in complex profiles [4] [3]. | Comprehensive VOC profiling in grumixama fruit and sweet potato [4] [3]. |
Application to Cubenol: While not explicitly covered in the search results, you can use the principles above to guide method development. This compound is a sesquiterpene alcohol (a semi-volatile, relatively large molecule). Based on the table:
Developing a robust SPME method involves optimizing several parameters. The following workflow, based on established practices in the search results, outlines a systematic approach.
Here are detailed methodologies for the key steps, as cited in the literature:
1. Sample Preparation
2. Incubation and Extraction Parameters
3. GC-MS Desorption
| Problem | Possible Cause | Solution |
|---|---|---|
| Frequent Fiber Breakage [5] | Vial septa are too hard or thick. | Use specialized SPME vials with 1.5 mm thick PTFE/silicone septa. Avoid using thick septa designed for high-pressure headspace analysis [5]. |
| Autosampler misalignment or worn parts. | Check the alignment of the autosampler needle with the injection port. Inspect and replace worn tension cords in the autosampler assembly as part of regular preventive maintenance [5]. | |
| Poor Reproducibility [2] [3] | Inconsistent sample temperature. | Ensure the sample is stabilized at the extraction temperature before inserting the fiber and initiating extraction [2]. |
| Non-equilibrium conditions. | Ensure that extraction time, temperature, and sample agitation are strictly controlled and reproducible between runs [3]. | |
| Low Extraction Efficiency [2] [4] | Incorrect fiber coating. | Re-evaluate fiber selection based on the polarity and volatility of your target analytes (refer to the selection guide above) [4]. |
| Suboptimal extraction parameters. | Systematically optimize incubation and extraction times and temperatures. For semi-volatiles, slightly heating the sample can increase their volatility [2]. | |
| Carryover or Contamination | Incomplete desorption. | Increase the desorption time and/or temperature in the GC injector. Run a blank after a high-concentration sample to check for carryover. |
Q1: What are the fundamental principles of hydrodistillation I need to understand?
Hydrodistillation is a traditional method for extracting essential oils and bioactive compounds from plant material using water or steam, without organic solvents [1]. The process involves three main physicochemical processes: hydrodiffusion, hydrolysis, and decomposition by heat [1]. The plant material is packed into a still, water is added, and the mixture is brought to a boil. Alternatively, direct steam can be injected. The vapor mixture of water and oil is condensed, and the two phases are separated in a specialized vessel [1].
There are three primary types of hydrodistillation [1]:
Q2: How can I optimize hydrodistillation parameters to improve yield?
Optimization is best achieved by systematically investigating key process parameters. The following table summarizes the major factors and their optimized ranges from recent studies.
| Optimization Parameter | Impact on Yield | Optimal Range from Literature | Supporting Research |
|---|---|---|---|
| Extraction Time | Yield increases with time until all extractable compounds are released; prolonged time can degrade thermolabile compounds and waste energy [2] [3]. | 4-5 hours [2]; 60 minutes (with ultrasound) [3] | Borago officinalis, Mentha pulegium [2] [3] |
| Liquid-to-Solid Ratio | Sufficient water is needed for hydrodiffusion; too much water dilutes the vapor and increases energy consumption [4] [2]. | 10:1 to 12:1 mL/g [2] [3] | Borago officinalis, Mentha pulegium [2] [3] |
| Raw Material Pretreatment | Crushing or grinding increases surface area, rupturing oil glands and facilitating release of compounds [5]. | Crushing leaves to ~2 cm [5] | Rosemary [5] |
| Additives (e.g., NaCl) | Salting out effect reduces solubility of organic compounds in water, improving yield [5]. | ~5% NaCl concentration [5] | Rosemary [5] |
| Soaking Time | Allows plant material to hydrate, softening tissues and potentially easing the release of oils [2]. | ~2 hours [2] | Borago officinalis [2] |
For a systematic approach, use Response Surface Methodology (RSM). This statistical technique helps you model and optimize multiple factors simultaneously to find the best combination for maximum yield [2] [3]. A Box-Behnken Design is a common and efficient type of RSM design used for this purpose [2] [6].
Q3: What are the most effective modified hydrodistillation techniques?
Traditional hydrodistillation has limitations, including long extraction times and potential thermal degradation. Modern intensification techniques can significantly improve performance.
| Technique | Core Principle | Documented Advantages |
|---|
| Ultrasound-Assisted Hydrodistillation (UAHD) | Uses ultrasonic cavitation to disrupt plant cells, enhancing mass transfer [3] [6]. | - 25% smaller carbon footprint [6]
The following workflow diagram illustrates how these advanced techniques integrate into the experimental optimization process.
Q4: I am experiencing low yield. What could be the cause?
Here is a structured troubleshooting guide for common issues.
| Problem | Potential Causes | Recommended Solutions |
|---|
| Low Yield | - Inadequate crushing of raw material [5]
Protocol 1: Standard Optimization using Response Surface Methodology (RSM) This is a generalized protocol based on the studies consulted [2] [3] [6].
Protocol 2: Ultrasound-Assisted Hydrodistillation (UAHD) This protocol is adapted from research on clove buds and pennyroyal [3] [6].
Here are answers to common questions you might encounter when designing stability studies.
FAQ 1: What are the primary factors that cause compound degradation during storage? The degradation of chemical compounds is primarily driven by environmental factors [1]. The most critical ones to control are:
FAQ 2: How can I design a stability study for a new compound like Cubenol? A robust stability study tests the impact of key environmental factors over time. The International Conference on Harmonisation (ICH) provides a standard framework for this [1]. For a novel compound, a suggested design would include the conditions in the table below.
FAQ 3: What is the difference between long-term and accelerated stability testing?
FAQ 4: Our analytical method was not stability-indicating. How can we develop a better one? Your method must be able to detect the parent compound and resolve it from its degradation products. This requires Forced Degradation Studies (also called stress testing).
The table below outlines standard forced degradation conditions to apply during method development.
| Stress Condition | Parameters | Typical Exposure | Purpose |
|---|---|---|---|
| Acidic Hydrolysis | e.g., 0.1 M HCl | Elevated temperature (e.g., 50-70°C) for several hours or days | To assess susceptibility to acid-catalyzed degradation. |
| Basic Hydrolysis | e.g., 0.1 M NaOH | Elevated temperature (e.g., 50-70°C) for several hours or days | To assess susceptibility to base-catalyzed degradation. |
| Oxidative Stress | e.g., 0.1-3% H₂O₂ | Room or elevated temperature for several hours or days | To assess susceptibility to oxidative degradation [3]. |
| Photostability | ICH Q1B guidelines [1] | Specific light doses (UV/Vis) | To assess photodegradation and determine if light-protected packaging is needed [2]. |
| Thermal Stress | e.g., 50-70°C | Solid or solution state for several days or weeks | To understand the effect of heat in the absence of other factors. |
Here are detailed methodologies for key experiments you can perform to assess and prevent this compound degradation.
This experiment directly tests the impact of the two most critical environmental factors [2].
Objective: To evaluate the stability of this compound under different storage temperatures with and without light exposure. Materials:
Procedure:
The workflow for this systematic approach is outlined below.
This protocol tests a specific intervention to prevent oxidative degradation, a common degradation pathway [3].
Objective: To determine if an oxygen scavenger can mitigate the degradation of this compound during storage at elevated temperatures. Materials:
Procedure:
Since specific data on this compound is not available, your initial research should focus on generating it.
The table below summarizes key techniques that are effective for challenging isomer separations.
| Technique | Key Principle / Selector | Application Example / Benefit | Citation |
|---|---|---|---|
| Liquid-Liquid Chromatography (CPC/CCC) | Partitioning between two immiscible liquid phases; no solid stationary phase. | Preparative-scale separation; uses greener solvents; highly scalable. | [1] |
| Cyclodextrin-Based Selectors | Forms host-guest inclusion complexes within a unique cavity structure. | Widely used, cost-effective for chiral separations; can be used in GC. | [2] [1] |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical fluids (e.g., CO₂) as mobile phase. | Successfully separated methionine sulfoxide diastereomers to >99% purity. | [3] |
| Adduct-Based Ion Mobility | Uses adducts (e.g., cyclodextrin) to create mobility differences for isomers. | Resolved previously inseparable bile acid isomers in the gas phase. | [4] |
| Machine Learning Optimization | AI models predict optimal conditions (e.g., temperature programs) for separation. | Rapid virtual screening for separating positional and cis/trans isomers in GC. | [5] |
Here are some practical steps to overcome common issues like poor resolution or broad peaks.
| Problem | Possible Cause | Suggested Action | Citation |
|---|---|---|---|
| Poor Resolution in Gradient Elution | Sample components migrate too quickly for separation to occur. | Introduce a low organic phase isocratic hold at the start of the run to allow slower migration and better separation before elution. | [6] |
| Incomplete Separation & Broad Peaks under Isocratic Conditions | The organic phase ratio is too low for efficient elution, worsening peak shape. | Combine an initial isocratic segment (for separation) with a subsequent shallow gradient (to improve peak shape and speed elution). | [6] |
| Low Separation Efficiency | Standard methods cannot differentiate between very similar isomers. | Employ a chiral selector (e.g., cyclodextrin) either in the mobile phase, as a stationary phase, or as an adduct for IM-MS. | [1] [4] |
| Time-Consuming Method Development | Finding optimal conditions requires extensive experimental iteration. | Utilize machine learning frameworks to predict optimal parameters like temperature programs, reducing trial runs. | [5] |
This method, adapted from a published strategy for chiral isomers, can be implemented in HPLC to improve resolution [6].
Detailed Steps:
Q1: What are the most common causes of failed isomer separation in liquid chromatography? Failed separations often result from a mismatch between the selectivity of the stationary phase and the target isomers, a gradient that is too steep for the compounds to resolve during migration, or the lack of a chiral selector when separating enantiomers [1] [6].
Q2: My isomers are not resolving even after adjusting the gradient. What is a simple trick to try? A highly effective strategy is to incorporate a low organic isocratic hold at the beginning of your method. This dramatically increases residence time on the column, allowing for separation based on subtle thermodynamic differences, and can be combined with a subsequent gradient for elution [6].
Q3: Are there alternatives to traditional LC for difficult preparative-scale isomer separations? Yes. Centrifugal Partition Chromatography (CPC) is a liquid-liquid technique that eliminates the solid stationary phase, offers high loading capacity, and is easily scalable from lab to production. It is particularly effective for complex isomeric mixtures [1].
Understanding the basic properties of your target compound is the first step in optimizing an extraction protocol. The following table summarizes key data for this compound.
| Property | Value | Source / Notes |
|---|---|---|
| CAS Registry Number | 21284-22-0 | [1] [2] |
| Molecular Formula | C15H26O | [2] |
| Molecular Weight | 222.37 g/mol | [2] |
| IUPAC Name | (1S-(1α,4β,4aβ,8aα))-1-Isopropyl-4,7-dimethyl-1,3,4,5,6,8a-hexahydro-4a(2H)-naphthalenol | [2] |
| Calculated logP | 3.776 (logPoct/wat) | Property labeled "Crippen Calculated Property" [1]. High value suggests good solubility in non-polar solvents. |
| Drug-likeness | Compliant | Molecular weight <500, calculated logP <5, hydrogen bond acceptors <10, donors <5; complies with Lipinski's Rule of Five for good oral bioavailability [3]. |
This compound is often obtained as a component of essential oils. The table below outlines common extraction techniques with their typical temperature ranges. The optimal choice depends on your requirements for yield, compound integrity, and equipment availability.
| Extraction Method | Typical Temperature Range | Principle & Application for Volatiles |
|---|---|---|
| Hydrodistillation | ~100 °C (boiling point of water) | Traditional method where plant material is boiled in water; vapor mixture is condensed. Suitable for thermostable compounds [4]. |
| Steam Distillation | ~100 °C | Similar to hydrodistillation, but plant material is exposed to steam rather than immersed in water, which can be gentler [4]. |
| Solvent Extraction | 20 °C (Maceration) to solvent reflux temperature (e.g., ~78 °C for Ethanol) | Maceration occurs at room temp; heat reflux uses solvent boiling point for higher efficiency [4] [5]. |
| Supercritical Fluid Extraction (SFE) | 40-70 °C (for CO₂) | Uses supercritical CO₂ as solvent. Temperature and pressure are tuned for selectivity. Preserves thermolabile compounds [4]. |
| Microwave-Assisted Extraction (MAE) | 50-150 °C | Rapid, internal heating from microwave energy. Temperature is highly controllable to avoid degradation [4]. |
| Ultrasound-Assisted Extraction (UAE) | 20-60 °C | Uses ultrasonic cavitation to disrupt cells. Often performed at low temperatures to prevent volatile loss [4]. |
While a direct protocol for this compound is not available, a published study successfully identified it within a complex essential oil, providing a practical reference.
Based on general principles and this case study, you can develop an optimized protocol through the following workflow:
Q: What is the single most important factor to test when optimizing for temperature? A: Temperature's effect on yield versus degradation. You must find the balance where extraction efficiency is highest before thermal degradation begins. For this compound, starting with a range of 50-100°C for methods like solvent extraction is a practical baseline, monitoring for any breakdown products in your GC-MS analysis [4].
Q: I have extracted a complex essential oil. How can I be sure I have successfully isolated this compound? A: You must confirm its identity analytically. The definitive method is GC-MS. Compare the retention time and mass spectrum of your sample's peak against an authentic This compound standard (CAS 21284-22-0). The NIST database provides a reference spectrum for this purpose [2].
Q: My this compound yield is low and inconsistent. What could be the problem? A: Low yield can stem from multiple factors beyond temperature.
Q: Are there any specific safety concerns when working with this compound? A: While specific toxicity data for this compound is limited, general laboratory safety for organic compounds applies. It is an alcohol and should be handled with care. Consult its Safety Data Sheet (SDS) for definitive handling, storage, and personal protective equipment (PPE) requirements.
Sample preparation is critical to ensure accurate and reliable analytical results. The core principle is to isolate and concentrate the analyte while removing interfering substances [1].
For organic compounds like Cubenol (a sesquiterpene alcohol), common steps involve extraction from the source matrix (e.g., plant material), purification, and concentration. Key parameters to consider are summarized in the table below.
| Parameter | Consideration for Organic Compounds (e.g., this compound) |
|---|---|
| Sample State [1] | Solid (e.g., plant tissue), Liquid (e.g., extract) |
| Extraction Solvents [2] | Non-polar (e.g., hexane) or moderately polar (e.g., dichloromethane, ethyl acetate) solvents are typical. |
| Cleanup / Purification [3] | Techniques like silica gel column chromatography or solid-phase extraction (SPE) can remove pigments and fatty acids. |
| Concentration [2] | Gentle evaporation under a stream of nitrogen gas or rotary evaporation is common. |
| Key Challenge | To achieve high recovery of the target compound while minimizing co-extraction of interfering substances. |
The choice of sample preparation method is directly influenced by the analytical instrument you plan to use. The table below outlines common techniques for which the principles above apply.
| Analytical Technique | Role of Sample Preparation | Common Sample Form |
|---|---|---|
| Gas Chromatography (GC) [2] | Sample must be volatile and thermally stable. Non-volatile impurities can damage the instrument. | Purified extract in a volatile solvent (e.g., hexane). |
| Liquid Chromatography (HPLC) [2] | Sample is dissolved in a solvent compatible with the mobile phase. Filtration is critical. | Purified extract in a solvent matched to the initial mobile phase conditions. |
| Thin-Layer Chromatography (TLC) [3] | A quick, low-cost method to monitor extraction and purification steps. | Concentrated extract spotted on a TLC plate. |
Here are some common issues and solutions based on general sample preparation principles.
FAQ 1: My final extract has a low yield of the target compound. What could be wrong?
FAQ 2: My chromatograms show many interfering peaks. How can I improve purity?
FAQ 3: My sample is not suitable for injection into the GC/LC.
The following diagram illustrates a generalized workflow for preparing a solid plant sample for this compound analysis. You can adapt this high-level protocol for your specific needs.
Diagram Title: Sample Prep Workflow for Plant Material
FAQ 1: What are the most effective techniques for enhancing the solubility of poorly water-soluble compounds like Cubenol? For hydrophobic natural products such as this compound, several formulation strategies can significantly improve solubility and bioavailability. The most effective techniques, supported by recent research, are summarized in the table below.
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Key Components / Carriers | Reported Efficacy (Dissolution/Activity) | Key Advantages |
|---|---|---|---|
| Nanoemulsions [1] | Surfactants (Tween 80, Pluronic F127), Co-solvents (Octanol), Oil phase (Olive oil) | Four-fold lower MFC (Minimum Fungicidal Concentration) for a formulated essential oil compared to its free form [1]. | Improves stability, water solubility, and enhances mucosal permeability and bioavailability [1]. |
| Cyclodextrin Complexation [2] | Hydroxypropyl-β-cyclodextrin | Over 90% dissolution within 90 minutes for Curcumin [2]. | Forms inclusion complexes, trapping hydrophobic molecules within a hydrophilic cavity. |
| Solid Dispersions [2] | Polyvinylpyrrolidone (PVP) | 94% dissolution for Curcumin using solvent evaporation method [2]. | Creates a high-energy amorphous state of the drug, dispersing it in a hydrophilic polymer matrix. |
| Surfactant Systems [2] | Sodium Lauryl Sulfate (SLS), Pluronic F-127 | Moderate improvement in dissolution efficiency (75-88%) [2]. | Reduces surface tension and aids in solubilizing lipophilic compounds. |
FAQ 2: What critical factors must be controlled in antimicrobial bioassays for essential oil components? When evaluating the bioactivity of this compound or its formulations, consistent and reliable assay conditions are crucial. The following table outlines the key parameters and best practices based on proposed guidelines for essential oil testing [3].
Table 2: Essential Controls and Practices for Bioassays
| Factor | Common Pitfalls | Recommended Best Practices |
|---|---|---|
| Chemical Composition | Variable composition due to plant origin, organ, or geography is overlooked [3]. | Chemotype Characterization: Use GC-MS to define the chemical profile of your this compound source or essential oil before testing [1] [3]. |
| Strain Selection | Use of unidentified clinical strains without an antibiogram [3]. | Use Reference Strains: Include well-defined strains from culture collections (e.g., ATCC). If using clinical strains, obtain their antibiogram [3]. |
| Solubilization | Incomplete dissolution of hydrophobic samples leading to false results [3]. | Use Appropriate Solvents: Ensure complete dissolution using a cosolvent like DMSO or a surfactant like Tween 80 [3]. |
| Quality Controls | Lack of necessary controls to validate the assay [3]. | Run Full Controls: Include a positive control (a known antimicrobial), a growth control, a solvent control, and a non-growth control [3]. |
| Methodology | Using the agar diffusion method, which is unsuitable for hydrophobic essential oils [3]. | Use Broth Dilution: This method is more appropriate for determining Minimum Inhibitory Concentration (MIC) for hydrophobic substances [3]. |
Protocol 1: Formulating a Nanoemulsion for Enhanced Delivery This protocol is adapted from a study on a Gomortega keule essential oil nanoemulsion, which demonstrated significantly improved antifungal activity [1].
Diagram: Nanoemulsion Preparation Workflow
Materials:
Procedure:
Protocol 2: Broth Microdilution Method for Antimicrobial Bioassay This method is recommended for accurately determining the Minimum Inhibitory Concentration (MIC) of hydrophobic substances like this compound [3].
Diagram: Broth Microdilution Assay Workflow
Materials:
Procedure:
| Problem | Potential Cause | Solution |
|---|---|---|
| Precipitation in bioassay wells | Sample has exceeded its solubility limit in the aqueous medium. | Pre-dissolve the sample in a small volume of cosolvent before serial dilution. Ensure the final cosolvent concentration is non-inhibitory [3]. |
| High variability in MIC values | Inconsistent chemical composition of the natural product; uneven inoculum size [3]. | Characterize the this compound source (e.g., by GC-MS). Strictly follow CLSI/EUCAST standards for inoculum preparation (0.5 McFarland standard) [3]. |
| Nanoemulsion is unstable (phase separation) | Improper surfactant ratio; insufficient homogenization energy; large droplet size [1]. | Optimize the concentration of surfactants (Tween/Pluronic). Increase homogenization speed or time. Use ultrasonication to reduce droplet size [1]. |
| Low encapsulation efficiency in nanoemulsion | The active ingredient (this compound) is leaking out or was not properly incorporated. | Check the solubility of this compound in the selected oil phase (e.g., olive oil). Consider using a different oil or a combination of oils. Measure EE via GC-MS [1]. |
The table below summarizes the key identifiers and physical properties of this compound, which are fundamental for any experimental design [1] [2].
| Property | Value |
|---|---|
| CAS Number | 21284-22-0 [1] [2] |
| IUPAC Name | 1-Isopropyl-4,7-dimethyl-1,3,4,5,6,8a-hexahydro-4a(2H)-naphthalenol [2] |
| Molecular Formula | C15H26O [2] |
| Molecular Weight | 222.3663 g/mol [2] |
| Density | 0.952 g/cm³ [1] |
| Boiling Point | 303.4°C at 760 mmHg [1] |
| Flash Point | 128.3°C [1] |
| Stereoisomer | The data primarily refers to (-)-Cubenol or epi-cubenol [1] [2] |
Since direct methodologies are unavailable, here is a general troubleshooting framework you can adapt. The flowchart below outlines a logical process to diagnose low recovery problems.
Based on this workflow, here are key areas to investigate with potential solutions:
To build a more comprehensive knowledge base, I suggest you:
For any quantification method, such as one developed for Cubenol using HPLC or GC-MS, specific performance characteristics must be validated. The following table summarizes these key parameters based on ICH Q2(R1) guidelines [1] [2] [3].
| Parameter | Definition | Typical Acceptance Criteria | Common Experimental Approach |
|---|---|---|---|
| Accuracy | Closeness of agreement between true and measured value [2]. | Recovery of 98-102% for drug substance [2] [3]. | Analyze samples spiked with known amounts of this compound (minimum of 9 determinations over 3 concentration levels) [2]. |
| Precision | Closeness of agreement between a series of measurements [2]. | ||
| ∙ Repeatability | Precision under the same operating conditions over a short time (intra-assay) [2]. | %RSD < 2% for assay of drug substance [3]. | Analyze a minimum of 6 determinations at 100% of test concentration, or 9 determinations over the specified range [2]. |
| ∙ Intermediate Precision | Precision within the same laboratory (e.g., different days, analysts, equipment) [2]. | %RSD and statistical comparison (e.g., t-test) of results within specifications [2]. | Two analysts prepare/analyze replicates using different systems; results are statistically compared [2]. |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components [2]. | Resolution of the two most closely eluted compounds; peak purity confirmed [2]. | Demonstrate resolution between this compound and closely-eluting impurities. Use diode-array (DAD) or mass spectrometry (MS) for peak purity [2] [3]. |
| Linearity | Ability to obtain test results proportional to analyte concentration [2]. | Correlation coefficient, R² ≥ 0.99 [3]. | Prepare and analyze at least 5 concentrations of this compound across the specified range (e.g., 10-150% of target) [3]. |
| Range | Interval between upper and lower analyte concentrations with suitable precision, accuracy, and linearity [2]. | Dependent on application (e.g., 10-150% for assay). | Established from linearity study [3]. |
| LOD / LOQ | LOD: Lowest detectable concentration. LOQ: Lowest quantifiable concentration with acceptable precision/accuracy [2]. | LOD: S/N ~ 3:1 [4] [2]. LOQ: S/N ~ 10:1 [4] [2] [3]. | Based on signal-to-noise (S/N) or from calibration curve: LOD=3.3σ/S, LOQ=10σ/S (σ=SD of response, S=slope) [4] [2]. | | Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [2]. | Results remain within acceptance criteria for system suitability. | Measure impact of small changes (e.g., column temp ±5°C, mobile phase pH ±0.2, flow rate variation) [3]. |
Here are some frequently encountered problems and their potential solutions, framed in a Q&A format.
Q: What can cause poor peak shape or resolution in my chromatogram?
Q: Why is the precision (%RSD) of my method too high?
Q: How can I be sure my method is specifically measuring this compound and not other compounds?
Q: The calculated LOD/LOQ for my method seems unrealistic. How can I improve it?
The following workflow details the general steps to establish the linearity and range of an analytical method, which is foundational for accurate quantification.
Protocol Details:
The overall process of developing and validating an analytical method follows a logical sequence, from initial setup to final documentation, as shown below.
This guide provides a structured approach to troubleshooting volatility-related issues during experiments with this compound or similar compounds.
FAQ 1: What is this compound and what are its basic chemical properties? this compound (IUPAC name: 1-Isopropyl-4,7-dimethyl-1,3,4,5,6,8a-hexahydro-4a(2H)-naphthalenol) is a sesquiterpenoid alcohol. Its fundamental properties are summarized in the table below [1].
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₂₆O |
| Molecular Weight | 222.3663 g/mol |
| CAS Registry Number | 21284-22-0 |
| Stereoisomers | Information not specified in search results |
FAQ 2: What are the common experimental challenges related to this compound's volatility? Researchers may encounter several issues stemming from volatility:
FAQ 3: How can I troubleshoot and mitigate volatility in my experiments? Follow this logical troubleshooting pathway to identify and address the root causes.
The following diagram outlines a systematic workflow for diagnosing and resolving volatility issues:
Detailed Mitigation Protocols:
Based on the troubleshooting flowchart, here are specific methodologies for key mitigation strategies:
Protocol for Low-Temperature Solvent Evaporation:
Protocol for Chemical Derivatization for GC-MS Analysis:
Protocol for Standard Solution Stability Monitoring:
To provide more targeted guidance, please share additional details about your specific experimental context:
The table below summarizes the key information and experimentally observed biological activities for cubenol and epi-cubenol.
| Compound | Chemical Structure | Reported Biological Activities & Experimental Data |
|---|
| This compound [1] [2] | Molecular Formula: C₁₅H₂₆O Molar Mass: 222.37 g/mol | Antioxidant Activity: Present in essential oils with demonstrated antioxidant capacity (e.g., Eremanthus erythropappus), though the specific contribution of this compound was not isolated in the assays [2].
Anti-inflammatory Activity: Identified as a constituent of Leonotis nepetifolia leaf essential oil (LNLEO), which showed significant in vitro anti-inflammatory effects in LPS-induced RAW 264.7 macrophages. The study used non-toxic doses of 12.5 and 50 µg/mL of the whole essential oil [1]. | | epi-Cubenol (1-epi-cubenol) [3] [4] [5] | Molecular Formula: C₁₅H₂₆O Molar Mass: 222.37 g/mol | Antifungal Activity: Showed strong growth inhibition against the plant pathogens Rhizoctonia solani and Choanephora cucurbitarum [5].
Neurodegenerative Disease Target: Demonstrated high binding affinity (-6.2 kcal/mol) against tau protein in molecular docking studies, comparable to the FDA-approved drug galantamine. It also followed ADMET parameters, including Blood-Brain Barrier permeability [4].
Antibacterial Activity: Was a constituent of Lemon Verbena (Aloysia citrodora) essential oil, which showed the ability to inhibit 11 out of 15 tested bacterial strains [3]. |
For researchers looking to replicate or build upon these findings, here are the methodologies from some of the core studies.
Molecular Docking for Neurodegenerative Applications [4]
Antifungal Activity Assay [5]
Anti-inflammatory Activity Assessment [1]
The experimental data suggests that these compounds act through different primary pathways. The following diagram summarizes these potential mechanisms based on the cited studies.
When interpreting these findings, please keep the following points in mind:
epi-cubenol are linked to the isolated molecule [4] [5].epi-cubenol are stereoisomers. The differences in their 3D shape are likely responsible for their different observed biological activities, such as the high binding affinity of epi-cubenol to the tau protein [4] [6].
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used colorimetric method to evaluate the free radical-scavenging activity of compounds and extracts [1] [2]. Its popularity stems from its simplicity, speed, cost-effectiveness, and the stability of the DPPH radical [2] [3].
DPPH• + AH → DPPH-H + A•DPPH• + e⁻ → DPPH⁻The following diagram outlines the general experimental workflow for performing the DPPH assay.
While the provided search results confirm that this compound is a known natural product, they do not contain specific quantitative results from DPPH assays for this compound.
To help contextualize future findings for this compound, the table below shows sample DPPH data for other compounds. Please note that these values are illustrative and can vary based on experimental conditions.
| Compound / Extract | Reported IC₅₀ (μg/mL) | Key Structural Features |
|---|---|---|
| Epigallocatechin gallate (Flavanol) | Among the most potent [1] | Catechol/pyrogallol moieties [1] |
| Quercetin (Flavonol) | Highly potent [1] | Catechol group in B-ring [1] |
| Lavandula stoechas EO | 12.94 [7] | Complex mixture of terpenes |
| Ascorbic Acid (Standard) | 1.62 - 16.92 [7] | N/A |
This compound is an organic compound belonging to the class of sesquiterpenoids, which are terpenes built from three isoprene units [1]. Its fundamental chemical properties are consistent across the scientific literature.
| Property | Details |
|---|---|
| Chemical Formula | C₁₅H₂₆O [1] [2] [3] |
| Average Molecular Weight | 222.3663 g/mol [1] [2] [3] |
| IUPAC Name | (1S,4R,4aR,8aR)-4,7-dimethyl-1-(propan-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalen-4a-ol [1] |
| Classification | Sesquiterpenoid, Cadinane-type sesquiterpenoid, Tertiary alcohol [1] [3] |
The table below summarizes the plants where this compound has been identified as a notable component. However, the available data is not thorough enough for a direct quantitative comparison.
| Plant Source | Part Used | Relative Status of this compound | Key Co-occurring Compounds |
|---|---|---|---|
| Fenugreek (Trigonella foenum-graecum) [4] | Seeds | Major constituent in both Bulgarian and Indian populations [4]. | γ-n-Amylbutyrolactone, Palmitic acid [4] |
| Siparuna macrotepala [5] | Leaves | Mentioned as present; specific concentration not provided [5]. | Germacrene D, δ-Cadinene, α-Copaene [5] |
One study on Pelargonium graveolens (geranium) essential oil, which is rich in bioactive compounds, did not list this compound among its predominant components, suggesting it is not a major source [6].
The following detailed methodology, adapted from a study on Pelargonium graveolens essential oil, explains how the chemical composition of a natural extract is typically determined. This is the standard approach that would be used to identify and quantify compounds like this compound [6].
Step-by-Step Protocol:
To conduct a comparative study on cubenol isomers, researchers typically follow these key experimental protocols to evaluate their bioactivity:
Chemical Analysis and Characterization
Antioxidant Activity Assays
Anti-inflammatory and Cytotoxicity Testing
The table below illustrates how you can structure quantitative data for clear comparison, based on common metrics from the literature.
| Bioassay | Measured Parameter | This compound Isomer A (Example) | This compound Isomer B (Example) | Reference Standard |
|---|---|---|---|---|
| DPPH Assay | IC₅₀ (mg/mL) | (Value) | (Value) | Ascorbic Acid (e.g., 8.85 mg/mL) [1] |
| FRAP Assay | μM Fe²⁺ Equiv. | (Value) | (Value) | (e.g., ~200-300 μM for 25 μg/mL compound) [3] |
| Anti-inflammatory (in cells) | NO Reduction (IC₅₀) | (Value) | (Value) | Pure drug (e.g., Dexamethasone) |
| Cytotoxicity | Cell Viability (%) at X μg/mL | (Value) | (Value) | N/A |
The following diagram outlines the general workflow for a comparative bioactivity study, from initial extraction to final mechanistic analysis.
A compound's bioactivity often involves modulation of cellular signaling pathways. The diagram below illustrates a generalized inflammatory signaling pathway that is commonly investigated in such studies.
The table below summarizes the key experimental details from the study on [²H₂₆]-1-epi-Cubenol [1].
| Aspect | Details |
|---|---|
| Source Organism | Streptomyces griseus (actinomycete) grown on fully deuterated minimal medium (DMM) [1]. |
| Key Technique | Gas Chromatography-Mass Spectrometry (GC-MS) for separation and isotopic analysis [1]. |
| Sample Preparation | Volatiles collected from headspace using Closed-Loop Stripping Apparatus (CLSA) with charcoal traps, then extracted with dichloromethane [1]. |
| Key Identification Data | Shift in GC retention time (almost 1 min earlier than non-deuterated compound) and mass spectrum with molecular ion shift from m/z 222 (C₁₅H₂₆O) to m/z 248 (C₁₅D₂₆O) [1]. |
Although the found study used GC-MS, NMR is a cornerstone technique for structure validation. The following diagram outlines a general protocol you could apply, integrating the goals of your request.
The corresponding methodologies for the key steps in the workflow are as follows:
Given that the search results could not provide a direct software comparison, you may find the following steps helpful:
The study identified that epi-cubenol, along with another sesquiterpene (15-copaenol) and a dichloromethane extract (DCME), showed synergistic effects when combined with various antibiotics against Staphylococcus aureus strains, including those that overexpress the NorA efflux pump [1].
The table below summarizes the quantitative synergy data for epi-cubenol from the checkerboard assays, presented as Fractional Inhibitory Concentration Index (FICI) values [1]:
| Antibiotic Combined with epi-Cubenol | S. aureus Strain | FICI Value | Interaction Type |
|---|---|---|---|
| Ciprofloxacin | Wild-type (NCTC 8325-4) | ≤ 0.5 | Synergism |
| Ciprofloxacin | NorA-overexpressing (K2378) | ≤ 0.5 | Synergism |
| Ciprofloxacin | ΔnorA (K1902) | ≤ 0.5 | Synergism |
| Norfloxacin | Wild-type (NCTC 8325-4) | ≤ 0.5 | Synergism |
| Norfloxacin | NorA-overexpressing (K2378) | ≤ 0.5 | Synergism |
| Norfloxacin | ΔnorA (K1902) | ≤ 0.5 | Synergism |
| Ethidium Bromide | NorA-overexpressing (K2378) | ≤ 0.5 | Synergism |
A FICI value of ≤ 0.5 is interpreted as synergism, indicating that the combination of epi-cubenol and the antibiotic is significantly more effective than each compound alone [1].
The study provided detailed protocols for the key experiments that demonstrated the synergistic activity. The workflow for these experiments is summarized in the diagram below:
This experiment tested if epi-cubenol could inhibit the NorA efflux pump [1].
This is the gold-standard method for quantifying interactions between two antimicrobial agents [1].
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)The primary mechanism identified for epi-cubenol's synergy is the inhibition of the NorA multidrug efflux pump [1]. By blocking this bacterial defense mechanism, epi-cubenol increases the intracellular concentration of antibiotics, making the bacteria more susceptible.
It is important to note that this is currently the only study providing direct experimental evidence for epi-cubenol's synergistic effects. More research is needed to explore its interactions with a wider range of antibiotics and against other clinically relevant pathogens.